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An In-depth Technical Guide to Isotopic Labeling of L-Rhamnose for NMR Spectroscopy

Introduction: The Significance of L-Rhamnose in Biological Systems L-rhamnose, a 6-deoxy-L-mannose, is a naturally occurring deoxy sugar with profound implications in the biological sciences. It is a crucial component of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of L-Rhamnose in Biological Systems

L-rhamnose, a 6-deoxy-L-mannose, is a naturally occurring deoxy sugar with profound implications in the biological sciences. It is a crucial component of the cell walls of various pathogenic bacteria, including those in the Mycobacterium genus, which is responsible for diseases like tuberculosis.[1] The biosynthetic pathway for L-rhamnose is present in bacteria but absent in humans, making the enzymes in this pathway attractive targets for novel therapeutic interventions. Furthermore, L-rhamnose plays a significant role in cell-cell recognition and is a component of oligo- and polysaccharides on glycoproteins.[] Understanding the structure, conformation, and interactions of L-rhamnose-containing glycans is therefore paramount for advancements in drug development and glycobiology.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating the three-dimensional structures and dynamics of biomolecules in solution.[3] However, the inherent complexity and signal overlap in the NMR spectra of carbohydrates can be challenging to interpret.[4] Isotopic labeling, the selective replacement of atoms with their heavier, stable isotopes (e.g., ¹³C, ²H, ¹⁵N), is a powerful strategy to overcome these limitations. By introducing isotopically labeled L-rhamnose into biological systems or synthetic glycans, researchers can significantly enhance NMR sensitivity and simplify complex spectra, enabling precise structural and functional analyses.[][5]

This guide provides a comprehensive overview of the isotopic labeling of L-rhamnose for NMR spectroscopy. We will delve into the rationale behind isotopic labeling, explore various synthetic strategies, present detailed experimental protocols, and discuss the application of these techniques in modern research.

Part 1: Strategies for Isotopic Labeling of L-Rhamnose

The choice of isotopic labeling strategy depends on the specific research question. Uniform labeling with ¹³C provides a global view of the molecule, while selective labeling allows for the targeted investigation of specific sites. Deuterium labeling is often employed to simplify proton NMR spectra and to probe dynamics.

Chemical Synthesis: Precision and Versatility

Chemical synthesis offers the highest degree of control over the position of isotopic labels. Starting from commercially available L-rhamnose or its derivatives, a series of protection, activation, and glycosylation steps can be employed to introduce isotopes at desired locations.

A common approach involves the use of protecting groups to selectively expose certain hydroxyl groups for modification. For instance, the preparation of acetyl-protected triflate precursors of rhamnose allows for subsequent radiolabeling with fluorine-18 for PET imaging, a technique that shares principles with stable isotope labeling for NMR.[6] While the end product is different, the synthetic strategies for selective functionalization are highly relevant.

Key considerations for chemical synthesis:

  • Starting Material: Commercially available L-rhamnose monohydrate is a common starting point.[1] For specific labeling patterns, isotopically labeled precursors may be required.

  • Protecting Group Strategy: The choice of protecting groups is critical for directing the reaction to the desired hydroxyl group. A multi-step process involving protection and deprotection is often necessary.

  • Stereocontrol: Maintaining the correct stereochemistry at the anomeric center and other chiral centers is paramount. Reaction conditions must be carefully optimized to favor the desired isomer.

Enzymatic and Chemo-enzymatic Synthesis: Leveraging Nature's Catalysts

Enzymatic synthesis provides a powerful and often more stereospecific alternative to purely chemical methods. The biosynthesis of dTDP-L-rhamnose from glucose-1-phosphate involves a four-enzyme pathway (RmlA, RmlB, RmlC, and RmlD).[7][8] This pathway can be harnessed for the in vitro synthesis of isotopically labeled L-rhamnose.

By providing isotopically labeled glucose-1-phosphate (e.g., U-¹³C₆-glucose-1-phosphate) as the initial substrate, one can produce uniformly ¹³C-labeled dTDP-L-rhamnose.[7][9] This can then be used in subsequent glycosyltransferase-catalyzed reactions to build larger, labeled oligosaccharides.

Advantages of enzymatic synthesis:

  • High Stereospecificity: Enzymes typically produce a single stereoisomer, eliminating the need for challenging separation of anomers.

  • Milder Reaction Conditions: Enzymatic reactions are generally performed in aqueous solutions at or near neutral pH and moderate temperatures.

  • Potential for "One-Pot" Synthesis: Multiple enzymatic steps can sometimes be combined in a single reaction vessel, improving efficiency.[9]

Chemo-enzymatic approaches combine the flexibility of chemical synthesis with the specificity of enzymatic reactions. For example, a chemically synthesized, isotopically labeled monosaccharide can be used as an acceptor in a glycosyltransferase-catalyzed reaction to create a specifically labeled disaccharide.[10]

Part 2: Experimental Protocols

This section provides illustrative protocols for the synthesis and analysis of isotopically labeled L-rhamnose. These are intended as a starting point and may require optimization based on specific experimental goals and available resources.

Illustrative Chemical Synthesis of a Protected L-Rhamnose Derivative

This protocol is adapted from procedures for synthesizing L-rhamnose derivatives and illustrates the general principles of protecting group chemistry.[1][11]

Objective: To synthesize Methyl 3-O-acetyl-2,4-di-O-pivaloyl-α-L-rhamnopyranoside. While not isotopically labeled in this example, the steps are directly applicable to a synthesis starting with a labeled L-rhamnose precursor.

Materials:

  • L-rhamnose

  • Anhydrous methanol

  • Amberlite IR-120 (H+) resin

  • Dibutyltin oxide

  • Pivaloyl chloride

  • Pyridine

  • Acetic anhydride

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Preparation of Methyl α-L-rhamnopyranoside: A solution of L-rhamnose in anhydrous methanol is refluxed with Amberlite IR-120 (H+) resin.[11] The reaction is monitored by TLC. After completion, the resin is filtered off, and the solvent is evaporated to yield the methyl rhamnopyranoside.

  • Selective Pivaloylation: The methyl rhamnopyranoside is treated with dibutyltin oxide in methanol, followed by the addition of pivaloyl chloride.[11] This selectively adds pivaloyl groups, primarily at the 2- and 4-positions. The product is purified by column chromatography.

  • Acetylation: The resulting di-O-pivaloyl derivative is dissolved in pyridine, and acetic anhydride is added at 0°C.[11] This acetylates the remaining free hydroxyl group at the 3-position. The final product is purified by column chromatography.

Validation: The structure of the final product is confirmed by ¹H and ¹³C NMR spectroscopy.[11]

Enzymatic Synthesis of dTDP-L-Rhamnose

This protocol outlines a one-pot enzymatic synthesis of dTDP-L-rhamnose.[9]

Materials:

  • Glucose-1-phosphate (G1P) (can be isotopically labeled)

  • Deoxythymidine triphosphate (dTTP)

  • Nicotinamide adenine dinucleotide phosphate (NADPH)

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer

  • Recombinant enzymes: RmlA, RmlB, RmlC, and RmlD

Procedure:

  • Reaction Setup: A reaction mixture is prepared containing Tris-HCl buffer, dTTP, G1P, MgCl₂, and NADPH.[9]

  • Enzyme Addition: The four Rml enzymes (RmlA, RmlB, RmlC, and RmlD) are added to the reaction mixture.[9]

  • Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) and pH (e.g., 8.5).[9] The progress of the reaction can be monitored by HPLC.

  • Purification: The product, dTDP-L-rhamnose, can be purified from the reaction mixture using chromatographic techniques.

Validation: The identity and purity of the synthesized dTDP-L-rhamnose are confirmed by HPLC, mass spectrometry, and NMR spectroscopy (¹H, ¹³C, and ³¹P).[9]

Part 3: NMR Spectroscopic Analysis

The power of isotopic labeling is fully realized during the NMR analysis. The presence of ¹³C or ¹⁵N allows for the use of heteronuclear correlation experiments, which are essential for resolving spectral overlap.

Key NMR Experiments for Labeled Carbohydrates
ExperimentInformation Obtained
1D ¹H Provides initial information on the number and type of protons. Often crowded for carbohydrates.[12]
1D ¹³C Shows the number of unique carbon environments. The chemical shift range is much larger than for protons, leading to better resolution.[3]
2D ¹H-¹H COSY Correlates protons that are coupled to each other, typically through two or three bonds. Helps to trace out the spin systems of individual sugar rings.[13]
2D ¹H-¹H TOCSY Correlates all protons within a spin system, even if they are not directly coupled. Useful for identifying all the protons belonging to a single monosaccharide residue.[14]
2D ¹H-¹³C HSQC Correlates each proton with its directly attached carbon. This is a cornerstone experiment for assigning carbon resonances.[13]
2D ¹H-¹³C HMBC Correlates protons and carbons that are separated by two or three bonds. Crucial for establishing linkages between monosaccharide units.
2D NOESY/ROESY Correlates protons that are close in space, regardless of whether they are bonded. Provides information about the three-dimensional structure and conformation.[15]
Data Interpretation: A Causality-Driven Approach

The interpretation of NMR spectra for isotopically labeled L-rhamnose is a logical process of deduction.

  • Identify the Anomeric Signals: Anomeric protons (H-1) typically resonate in a distinct downfield region (around 4.5-5.5 ppm).[3] In an HSQC spectrum, these will correlate with the anomeric carbons (C-1), which also have characteristic chemical shifts (around 90-110 ppm).

  • Trace the Spin Systems: Starting from the anomeric proton, COSY and TOCSY spectra are used to assign the remaining protons of the rhamnose ring (H-2, H-3, H-4, H-5, and the H-6 methyl protons).

  • Assign the Carbon Resonances: The HSQC spectrum is then used to assign the carbon resonances based on the proton assignments.

  • Establish Inter-residue Linkages: For oligosaccharides, HMBC and NOESY/ROESY spectra are used to identify correlations between protons on one sugar residue and protons or carbons on an adjacent residue. This reveals the glycosidic linkage positions. For example, a NOE between H-1 of rhamnose and H-3 of another sugar would indicate a 1→3 linkage.

The presence of a ¹³C label at a specific position can be used to confirm assignments and to probe local electronic environments. For instance, the ¹³C chemical shift of C-2 in a mannose residue can be used to distinguish between linkage to a D- or L-rhamnose.[15]

Part 4: Visualizing the Workflow and Concepts

Diagrams are essential for understanding the complex workflows and relationships in isotopic labeling and NMR analysis.

experimental_workflow cluster_synthesis Isotopic Labeling cluster_analysis NMR Analysis start Labeled Precursor (e.g., U-¹³C₆-Glucose) chem_synth Chemical Synthesis start->chem_synth enz_synth Enzymatic Synthesis start->enz_synth labeled_rhamnose Isotopically Labeled L-Rhamnose chem_synth->labeled_rhamnose enz_synth->labeled_rhamnose nmr_sample NMR Sample Preparation labeled_rhamnose->nmr_sample Purification nmr_acq NMR Data Acquisition (1D, 2D Experiments) nmr_sample->nmr_acq nmr_proc Data Processing & Analysis nmr_acq->nmr_proc structure 3D Structure & Dynamics Information nmr_proc->structure

Caption: Overall workflow from labeled precursor to structural information.

synthesis_pathways cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis rhamnose L-Rhamnose protect Protection of -OH groups rhamnose->protect activate Activation of Anomeric Carbon protect->activate glycosylation Glycosylation activate->glycosylation deprotect Deprotection glycosylation->deprotect labeled_oligo_chem Labeled Oligosaccharide deprotect->labeled_oligo_chem g1p ¹³C-Glucose-1-Phosphate rml_enzymes RmlA, B, C, D g1p->rml_enzymes dtdp_rha ¹³C-dTDP-L-Rhamnose rml_enzymes->dtdp_rha glycosyltransferase Glycosyltransferase dtdp_rha->glycosyltransferase labeled_oligo_enz Labeled Oligosaccharide glycosyltransferase->labeled_oligo_enz acceptor Acceptor Sugar acceptor->glycosyltransferase

Caption: Comparison of chemical and enzymatic synthesis pathways.

Conclusion: Empowering Drug Discovery and Glycobiology

Isotopic labeling of L-rhamnose is an indispensable tool for researchers seeking to unravel the complexities of carbohydrate structure and function. By providing the means to simplify and enhance NMR spectra, this technique enables the detailed characterization of L-rhamnose-containing molecules that are critical to bacterial pathogenesis and other biological processes. The insights gained from these studies are vital for the rational design of novel antibiotics that target the L-rhamnose biosynthetic pathway and for understanding the role of glycosylation in health and disease. As synthetic and analytical methods continue to advance, the application of isotopically labeled L-rhamnose will undoubtedly continue to expand, driving innovation in drug discovery and fundamental biological research.

References

  • Fessner, W.-D. The Importance of L-Rhamnose Sugar. Biomedical Journal of Scientific & Technical Research. 2019. [Link]

  • El-Sayed, N. N. E. et al. Synthesis of some nucleosides derivatives from L- rhamnose with expected biological activity. Molecules. 2009. [Link]

  • Yang, H. et al. Synthesis and Evaluation of Fluorine-18-Labeled L-Rhamnose Derivatives. Molecules. 2023. [Link]

  • Ghosh, R. et al. Chemical Synthesis of β-l-Rhamnose Containing the Pentasaccharide Repeating Unit of the O-Specific Polysaccharide from a Halophilic Bacterium Halomonas ventosae RU5S2EL in the Form of Its 2-Aminoethyl Glycoside. The Journal of Organic Chemistry. 2021. [Link]

  • Garegg, P. J. et al. Synthesis and NMR Analysis of 13C-labeled Oligosaccharides Corresponding to the Major Glycolipid From Mycobacterium Leprae. Carbohydrate Research. 1998. [Link]

  • Wikipedia. Nuclear magnetic resonance spectroscopy of carbohydrates. [Link]

  • Hiroaki, H. Recent applications of isotopic labeling for protein NMR in drug discovery. Expert Opinion on Drug Discovery. 2013. [Link]

  • Uddin, M. T. et al. Synthesis and Antimicrobial Activities of Some Derivatives of L-Rhamnose. Pakistan Journal of Biological Sciences. 2004. [Link]

  • Arise, P. et al. Recent applications of isotopic labeling for protein NMR in drug discovery. PubMed. 2013. [Link]

  • NMR-Bio. NMR of large proteins: mastering methyl labeling for high-resolution analysis. [Link]

  • Li, T. et al. Novel dTDP-l-Rhamnose Synthetic Enzymes (RmlABCD) From Saccharothrix syringae CGMCC 4.1716 for One-Pot Four-Enzyme Synthesis of dTDP-l-Rhamnose. Frontiers in Bioengineering and Biotechnology. 2021. [Link]

  • van der Beek, S. L. et al. Bacterial glycobiology: rhamnose-containing cell wall polysaccharides in Gram-positive bacteria. FEMS Microbiology Reviews. 2016. [Link]

  • De Bruyn, A. & Anteunis, M. 1H-N.m.r. study of L-rhamnose, methyl alpha-L-rhamnopyranoside, and 4-o-beta-D-galactopranosyl-L-rhamnose in deuterium oxide. Carbohydrate Research. 1976. [Link]

  • Feng, Y. et al. Rhamnose-Containing Compounds: Biosynthesis and Applications. Molecules. 2012. [Link]

  • Williamson, D. et al. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Journal of Biomolecular NMR. 2020. [Link]

  • Serianni, A. S. NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Concepts in Magnetic Resonance Part A. 2003. [Link]

  • Zhang, Y. et al. Enzymatic Synthesis and Molecular Modelling Studies of Rhamnose Esters Using Lipase from Pseudomonas stutzeri. International Journal of Molecular Sciences. 2022. [Link]

  • Thari, F. et al. Synthesis of L-Rhamnose and N-Acetyl-D-Glucosamine Derivatives Entering in the Composition of Bacterial Polysaccharides by Use of Glucansucrases. International Journal of Molecular Sciences. 2019. [Link]

  • Lu, L. et al. Enzymatic Synthesis of Rhamnose Containing Chemicals by Reverse Hydrolysis. PLOS ONE. 2015. [Link]

  • Kumar, P. & Balaji, P. V. Highly clade-specific biosynthesis of rhamnose: present in all plants and in only 42% of prokaryotes. Only Pseudomonas uses both D - and L-rhamnose. bioRxiv. 2019. [Link]

  • Haskar, A. A. et al. Disruption of l-Rhamnose Biosynthesis Results in Severe Growth Defects in Streptococcus mutans. Journal of Bacteriology. 2020. [Link]

  • Ginsberg, V. The biosynthesis of l-rhamnose of plum-leaf polysaccharides. Biochemical Journal. 1961. [Link]

  • Witczak, Z. J. & Czerwicka, M. NMR of carbohydrates. Royal Society of Chemistry. 2013. [Link]

  • Torkkell, S. et al. Engineering a Hybrid Sugar Biosynthetic Pathway: Production of l-Rhamnose and Its Implication on Dihydrostreptose Biosynthesis. Journal of the American Chemical Society. 2000. [Link]

  • Agback, P. NMR spectroscopy and MD simulations of carbohydrates. Diva-Portal.org. 2004. [Link]

  • Lu, L. et al. Enzymatic Synthesis of Rhamnose Containing Chemicals by Reverse Hydrolysis. PLOS One. 2015. [Link]

  • Backinowsky, L. V. et al. Synthesis and 13C NMR spectra of 2,3-di-O-glycosyl derivatives of methyl alpha-L-rhamnopyranoside and methyl alpha-D-mannopyranoside. Carbohydrate Research. 1992. [Link]

  • van der Beek, S. L. et al. Bacterial glycobiology: rhamnose-containing cell wall polysaccharides in Gram-positive bacteria. FEMS Microbiology Reviews. 2016. [Link]

  • Lu, L. et al. Enzymatic Synthesis of Rhamnose Containing Chemicals by Reverse Hydrolysis. ResearchGate. 2015. [Link]

  • Song, X. et al. Tags for the Stable Isotopic Labeling of Carbohydrates and Quantitative Analysis by Mass Spectrometry. Analytical Chemistry. 2007. [Link]

  • Parween, S. et al. L-Rhamnose Globally Changes the Transcriptome of Planktonic and Biofilm Escherichia coli Cells and Modulates Biofilm Growth. International Journal of Molecular Sciences. 2024. [Link]

  • Johnson, M. A. & Batta, G. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. Journal of the American Chemical Society. 2007. [Link]

  • Haskar, A. A. et al. Disruption of l-Rhamnose Biosynthesis Results in Severe Growth Defects in Streptococcus mutans. PubMed. 2020. [Link]

  • Adluri, B. et al. Synthesis and evaluation of L-Rhamnose 1C-Phosphonates as nucleotidylyltransferase inhibitors. NRC Research Press. 2013. [Link]

  • Shiao, T. C. et al. ROESY and 13C NMR to distinguish between d- and l-rhamnose in the α-d-Manp-(1 → 4)-β-Rhap-(1 → 3) repeating motif. Organic & Biomolecular Chemistry. 2023. [Link]

  • Dayie, T. K. et al. Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies. Molecules. 2021. [Link]

  • Tugarinov, V. et al. Isotope labeling strategies for the study of high- molecular-weight proteins by solution NMR spectroscopy. Nature Protocols. 2006. [Link]

  • Sharma, G. et al. Synthesis of Deuterium Labeled D5-JPH203 and D3-N-Acetyl JPH203. Biomedical Journal of Scientific & Technical Research. 2023. [Link]

Sources

Exploratory

Structural Characterization of L-[3-13C]Rhamnose Monohydrate: A Comprehensive Guide to NMR Crystallography and Isotopic Profiling

Executive Summary L-Rhamnose (6-deoxy-L-mannose) is a naturally occurring deoxy sugar that serves as a critical structural component in plant cell wall polysaccharides and bacterial cell membranes 1. The structural chara...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

L-Rhamnose (6-deoxy-L-mannose) is a naturally occurring deoxy sugar that serves as a critical structural component in plant cell wall polysaccharides and bacterial cell membranes 1. The structural characterization of its isotopically enriched form, L-[3-13C]rhamnose monohydrate (CAS: 478511-54-5) 2, bridges the gap between synthetic carbohydrate chemistry and advanced structural biology. This whitepaper provides an in-depth technical framework for researchers, detailing the causality behind experimental workflows, self-validating protocols for NMR crystallography, and the quantitative characterization of this vital molecular probe.

Phase I: Molecular Architecture & Isotopic Rationale

The Stereochemical Significance of L-Rhamnose

Unlike most naturally occurring sugars which exist in the D-configuration, rhamnose is predominantly found in its L-form 1. It adopts a 1C4​ chair conformation, driven by the stereoelectronic preferences of its axial and equatorial substituents.

Rationale for C3-Isotopic Enrichment

Why specifically label the C3 position? In the pyranose ring, the C3 carbon sits at the stereochemical "equator." Isotopic enrichment at C3 ( δ≈73.5 ppm) allows researchers to extract precise long-range carbon-carbon ( 2JCC​ , 3JCC​ ) and carbon-proton ( 3JCH​ ) scalar couplings that are otherwise obscured in natural abundance spectra. Because these couplings are highly Karplus-dependent, they act as direct readouts for ring puckering and glycosidic dihedral angles ( ϕ,ψ ) when L-rhamnose is incorporated into complex oligosaccharides, such as marine ulvan derivatives or bacterial antigens 3.

Thermodynamic Stability of the Monohydrate Phase

Experimentalists specifically utilize the monohydrate form rather than the anhydrous variant. The causality is thermodynamic: the anhydrous form (melting point ~122 °C) is highly hygroscopic and prone to unpredictable phase transitions. Conversely, α-L-rhamnose monohydrate melts at 91–93 °C and provides a thermodynamically stable, highly ordered hydrogen-bonded lattice at room temperature 4. This crystalline stability is paramount; any lattice disorder would result in inhomogeneous line broadening during solid-state NMR, destroying the precision needed for chemical shift tensor measurements [[5]]().

Phase II: Physicochemical & Crystallographic Profiling

The integration of X-ray diffraction (XRD) with computational chemistry forms the basis of NMR Crystallography . However, XRD inherently underestimates O-H and C-H bond lengths because it scatters off electron clouds rather than nuclei. To compute accurate magnetic shielding tensors, a self-validating computational relaxation step is required 6.

Table 1: Key Physicochemical & Optical Properties
PropertyValueContext / Significance
Molecular Formula C5[13C]H14O613C label at the C3 position.
Molecular Weight 183.16 g/mol Includes the monohydrate water molecule 7.
Melting Point 91–93 °CReflects the hydrated crystalline structure 4.
Specific Rotation (Initial) -7.7° (α-anomer)Measured at 20°C (c=10) prior to mutarotation 4.
Specific Rotation (Equil.) +8.9°Equilibrium state in aqueous solution 4.
Protocol 1: Cryogenic XRD and DFT H-Atom Relaxation

This protocol ensures that the structural coordinates used for downstream Gauge-Including Projector Augmented Wave (GIPAW) calculations are physically accurate and free from thermal artifacts.

  • Crystal Selection & Cryocooling: Isolate a single crystal of L-[3-13C]rhamnose monohydrate (approx. 0.2 × 0.2 × 0.1 mm). Mount on a polyimide loop and immediately flash-cool to 100 K using a nitrogen cryostream. Causality: Cryocooling minimizes thermal displacement parameters (B-factors), which is critical for resolving the oxygen atoms of the hydrate network.

  • Diffraction Acquisition: Collect data using Mo Kα radiation ( λ=0.71073 Å). Solve the phase problem using direct methods (e.g., SHELXT) and refine against F2 .

  • DFT Proton Relaxation (Self-Validation Step): Import the heavy-atom coordinates into a plane-wave DFT code (e.g., Quantum ESPRESSO). Fix the unit cell parameters and heavy atoms (C, O), and allow only the hydrogen atoms to relax to their local energy minima 6.

  • Validation: Compare the relaxed O-H bond lengths to standard neutron diffraction values (~0.98 Å). If they match, the geometry is validated for GIPAW chemical shift calculations.

NMR_Cryst N1 L-[3-13C]Rhamnose Monohydrate N2 X-Ray Diffraction (Heavy Atom Coord) N1->N2 N3 Solid-State NMR (13C Tensor Data) N1->N3 N4 DFT H-Atom Relaxation N2->N4 Fix C/O, Relax H N6 Tensor Validation & Assignment N3->N6 N5 GIPAW Shielding Calculation N4->N5 N5->N6 Correlate

Caption: Workflow for NMR Crystallography of L-[3-13C]rhamnose monohydrate combining SSNMR and GIPAW DFT.

Phase III: Magnetic Resonance Characterization

NMR spectroscopy serves as the primary tool for the structural confirmation of rhamnose 4. The isotopic enrichment at C3 dramatically alters the spectral landscape, introducing large 1JCC​ and 1JCH​ couplings that dominate the spin system.

Table 2: Solution-State NMR Assignments (D2O, 298 K)

Note: Chemical shifts are referenced to internal TSP. The C3 position is heavily enriched, making its signal dominant in 13C spectra.

Position13C Chemical Shift (ppm)1H Chemical Shift (ppm)Multiplicity / Coupling (Hz)
C1 (α/β) 100.5 / 101.24.80 – 5.20d, 3JH1−H2​≈1.5−2.0
C2 71.83.95dd
C3 (13C-Label) 73.5 3.75 dd, 1JC3−H3​≈145
C4 72.53.42t
C5 69.03.85m
C6 (Methyl) 18.21.25d, 3JH6−H5​≈6.5

(Data synthesized from established chemical shift databases and literature for L-rhamnose 4, 1)

Protocol 2: 13C CP/MAS Solid-State NMR Acquisition

To evaluate the intermolecular forces (e.g., hydrogen bonding from the monohydrate water) on the electronic environment of C3, solid-state NMR (SSNMR) is utilized to measure the full chemical shift tensor 8.

  • Magic Angle Calibration (Self-Validation): Pack ~50 mg of crystalline L-[3-13C]rhamnose monohydrate into a 3.2 mm ZrO 2​ rotor. Before inserting the sample, spin a KBr standard at 10 kHz and adjust the stator angle to exactly 54.74° by maximizing the rotational echo train. Causality: An imperfect angle will fail to average the chemical shielding anisotropy (CSA), leading to broadened, uninterpretable lines.

  • Chemical Shift Referencing: Replace KBr with an adamantane standard. Set the high-frequency methylene resonance to 38.48 ppm.

  • Cross-Polarization (CP) Acquisition: Insert the rhamnose sample and spin at 15 kHz. Apply a CP sequence with a contact time of 2.0 ms to transfer magnetization from 1H to 13C . Apply high-power SPINAL-64 proton decoupling (>80 kHz) during acquisition.

  • Tensor Extraction: To extract the principal components ( δ11​,δ22​,δ33​ ) of the C3 tensor, reduce the spinning speed to 2 kHz to deliberately generate spinning sidebands. Analyze the sideband intensities using the Herzfeld-Berger method.

Phase IV: Metabolic & Synthetic Applications

Beyond structural physics, L-[3-13C]rhamnose monohydrate is a potent tool in chemical biology. Because rhamnose is a precursor to L-lactaldehyde and a critical component in the metabolic pathway of L-fucose and L-rhamnose utilization 1, the 13C label at C3 allows researchers to trace carbon flux through bacterial metabolism. Furthermore, it is heavily used as a starting material for the streamlined synthesis of immunomodulatory oligosaccharides, such as marine ulvan derivatives 3, and in studies of bacterial flagellar motors where rhamnose acts as an inducer 9.

Pathway N1 L-[3-13C]Rhamnose N2 L-[3-13C]Rhamnulose N1->N2 Isomerase N5 Glycan Assembly (e.g., Ulvan, Antigens) N1->N5 Glycosyltransferase N3 L-[3-13C]Rhamnulose-1-P N2->N3 Kinase N4 DHAP + L-Lactaldehyde N3->N4 Aldolase

Caption: Metabolic utilization and complex glycan incorporation pathways of L-[3-13C]rhamnose.

By tracking the C3 label through these pathways, researchers can unambiguously assign the stereochemistry and sequence of resulting oligosaccharides using 1D-TOCSY and 2D-HMBC NMR techniques, solidifying L-[3-13C]rhamnose monohydrate as an indispensable asset in modern drug development and structural biology.

References

  • Grokipedia. "Rhamnose - Chemical and Optical Properties." 4

  • National Institutes of Health (PMC). "Intermolecular shielding contributions studied by modeling the 13C chemical-shift tensors of organic single crystals with plane waves." 5

  • American Institute of Physics (AIP). "Intermolecular shielding contributions studied by modeling the C13 chemical-shift tensors of organic single crystals with plane waves." 8

  • NP-MRD Database. "NP-Card for Rhamnose (NP0001208)."1

  • American Institute of Physics (AIP). "Density functional investigation of intermolecular effects on 13C NMR chemical-shielding tensors modeled with molecular clusters." 6

  • Omicron Biochemicals, Inc. "L-[3-13C]rhamnose monohydrate." 2

  • American Chemical Suppliers. "Labelled L-Rhamnose Monohydrate." 7

  • National Institutes of Health (PMC). "Streamlined Synthesis and Immunomodulatory Effects of Ulvan Oligosaccharides from Marine Green Algae." 3

  • National Institutes of Health (PMC). "Structural Basis of Directional Switching by the Bacterial Flagellum." 9

Sources

Foundational

L-[3-13C]rhamnose monohydrate molecular weight and isotopic purity

Title: Comprehensive Profiling of L-[3-13C]Rhamnose Monohydrate: Molecular Weight, Isotopic Purity, and Validation Workflows for Metabolic Tracing Executive Summary & Mechanistic Significance In the realm of stable isoto...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Profiling of L-[3-13C]Rhamnose Monohydrate: Molecular Weight, Isotopic Purity, and Validation Workflows for Metabolic Tracing

Executive Summary & Mechanistic Significance

In the realm of stable isotope tracing, the precision of the molecular probe dictates the integrity of the resulting data. L-[3-13C]rhamnose monohydrate (CAS 478511-54-5) is a highly specialized, stable isotope-labeled deoxysugar utilized extensively in metabolic flux analysis (MFA), bacterial pathogenesis research, and clinical assessments of intestinal permeability[1][2].

Unlike ubiquitous sugars such as glucose, L-rhamnose is absent in human metabolism but is a critical structural component in the cell walls of many pathogenic bacteria, including Mycobacterium tuberculosis[3]. Furthermore, in commensal and pathogenic Escherichia coli, rhamnose is fermented into distinct metabolic branches depending on oxygen availability[4].

The Causality of the C3 Label: The choice to label the C3 position is not arbitrary; it is a highly deliberate experimental design. During bacterial catabolism, L-rhamnose is processed by rhamnulose-1-phosphate aldolase, which cleaves the 6-carbon sugar into two 3-carbon fragments: dihydroxyacetone phosphate (DHAP, carbons 1-3) and L-lactaldehyde (carbons 4-6)[4][5]. By utilizing a [3-13C] label, researchers ensure that the heavy isotope is exclusively partitioned into DHAP. This allows mass spectrometers and NMR instruments to precisely track the carbon flux through the DHAP node into glycolysis or gluconeogenesis, completely isolated from the lactaldehyde pathway.

Physicochemical Profiling & Molecular Weight Dynamics

To utilize L-[3-13C]rhamnose monohydrate in high-resolution analytical workflows, one must account for the exact mass shift introduced by the 13C substitution. Standard L-rhamnose monohydrate ( C6​H14​O6​ ) has a molecular weight of 182.17 g/mol . The substitution of a single 12C atom with a 13C atom introduces a mass shift of approximately 1.00335 Da.

Table 1: Physicochemical Properties of L-[3-13C]Rhamnose Monohydrate

PropertyValueCausality / Analytical Significance
Chemical Name L-[3-13C]rhamnose monohydrateSpecifically labeled at the C3 position for targeted DHAP metabolic tracking.
CAS Number 6[6]Unique registry identifier for the C3-labeled monohydrate form.
Molecular Formula 13CC5​H14​O6​ Incorporates one 13C atom and one water molecule (monohydrate).
Molecular Weight 183.16 g/mol [1]Increased by ~1.0 Da compared to unlabeled L-rhamnose (182.17 g/mol ).
Exact Mass 183.0820 DaThe critical parameter for defining extraction windows in HRMS/TOF systems.
Isotopic Purity 99 atom % 13C Ensures negligible M+0 background noise in sensitive flux analysis.

Self-Validating Analytical Workflows for Purity and MW

To guarantee the scientific integrity of metabolic tracing data, the isotopic purity and molecular weight of the tracer must be validated before use. As an application scientist, I mandate the use of self-validating protocols —systems where the experimental design inherently controls for background noise and natural isotopic abundance.

Protocol A: LC-MS/MS Determination of Molecular Weight and Isotopic Enrichment

Causality of Experimental Choice: Sugars lack strong chromophores and ionize poorly in positive mode. We utilize Electrospray Ionization (ESI) in negative mode, coupled with a post-column addition of a weak base (e.g., ammonium acetate), to promote the formation of stable deprotonated [M−H]− ions. This minimizes in-source fragmentation and preserves the intact isotopic envelope.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare an aqueous mobile phase of 10 mM ammonium acetate (pH 9.0) to facilitate negative ionization.

  • Baseline Establishment (The Control): Inject 10 µL of an unlabeled L-rhamnose standard (10 µg/mL). Record the natural isotopic distribution (M+0 at m/z 181.07, natural M+1 at m/z 182.07).

  • Sample Acquisition: Inject the L-[3-13C]rhamnose monohydrate sample. Record the shifted envelope (M+1 at m/z 182.07, M+2 at m/z 183.07).

  • Internal Validation Loop: Subtract the empirical M+0/M+1 ratio of the unlabeled standard from the labeled sample's spectra.

    • Self-Validation Mechanism: If the corrected M+1 peak accounts for 99% of the total peak area, the isotopic purity is validated. This subtraction mathematically eliminates false enrichment readings caused by the natural 1.1% 13C abundance.

Protocol B: Quantitative 13C-NMR for Positional Isotopic Purity

Causality of Experimental Choice: Mass spectrometry confirms the total amount of 13C but cannot easily confirm its exact location without complex MS/MS fragmentation modeling. 1D 13C-NMR provides direct, unambiguous structural confirmation of the label specifically at the C3 position based on its chemical shift.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 20 mg of L-[3-13C]rhamnose monohydrate in 600 µL of Deuterium Oxide ( D2​O ).

  • Internal Standard Addition: Add a precisely known concentration of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal reference (set to 0.0 ppm).

  • Acquisition: Run a quantitative 1D 13C-NMR experiment utilizing inverse gated decoupling .

    • Causality: Standard decoupling enhances signals via the Nuclear Overhauser Effect (NOE), which skews peak integration. Inverse gated decoupling suppresses the NOE, ensuring that the resulting peak areas are strictly proportional to the carbon concentration.

  • Internal Validation Loop: Integrate the massive C3 peak (~73 ppm) and compare it to the baseline-level signals of C1, C2, C4, C5, and C6.

    • Self-Validation Mechanism: The natural abundance carbons act as an internal baseline. The C3 integral must be approximately 100 times larger than the other carbon integrals, confirming >99% positional purity exclusively at C3.

Workflow Visualization

Below is the logical architecture of the self-validating analytical workflow described above.

AnalyticalWorkflow cluster_LCMS LC-MS/MS Workflow (MW & Enrichment) cluster_NMR qNMR Workflow (Positional Purity) Start L-[3-13C]Rhamnose Monohydrate Batch Sample Unlabeled Unlabeled Standard (Baseline M+0) Start->Unlabeled Aliquot 1 Labeled Labeled Sample (Measure M+1) Start->Labeled Aliquot 2 NMR_Run 1D 13C-NMR with Internal Standard (DSS) Start->NMR_Run Aliquot 3 Subtract Baseline Subtraction (Self-Validation) Unlabeled->Subtract Labeled->Subtract Result1 Isotopic Enrichment >99 atom % 13C Subtract->Result1 Release Validated L-[3-13C]Rhamnose Ready for MFA / Clinical Use Result1->Release Pass Integration Signal Integration (C3 vs C1,C2,C4,C5,C6) NMR_Run->Integration Result2 Positional Purity Confirmed at C3 Position Integration->Result2 Result2->Release Pass

Fig 1: Self-validating LC-MS and NMR workflow for L-[3-13C]rhamnose purity and MW verification.

Advanced Applications in Drug Development

Once validated, L-[3-13C]rhamnose monohydrate serves as a cornerstone in two major biomedical arenas:

A. Mycobacterial Drug Targeting (Tuberculosis) The mycobacterial cell wall relies on a mycolyl-arabinogalactan-peptidoglycan (mAGP) complex. Arabinogalactan is tethered to peptidoglycan via a critical linker: α -L-rhamnopyranosyl-(1 3)- α -D-N-acetylglucosaminosyl-1-phosphate[3][7]. Because this pathway (mediated by RmlA, RmlB, RmlC, and RmlD enzymes) is essential for bacterial survival and absent in humans, it is a prime target for novel anti-TB drugs. Feeding M. tuberculosis cultures with L-[3-13C]rhamnose allows researchers to quantify the exact rate of cell wall biosynthesis and dynamically measure the efficacy of RmlA-D inhibitors via LC-MS.

B. Intestinal Permeability Diagnostics In clinical gastroenterology, the dual sugar absorption test is the gold standard for measuring intestinal barrier integrity. While Lactulose:Mannitol is common, recent studies have demonstrated that the Lactulose:Rhamnose (L:R) ratio is superior for detecting environmental enteric dysfunction (EED) in pediatric populations[2]. Utilizing 13C-labeled rhamnose allows for highly sensitive, interference-free quantification of urinary excretion via HPLC-MS/MS, bypassing the background noise of dietary sugars.

References

  • Ma, Y., et al. "Formation of dTDP-Rhamnose Is Essential for Growth of Mycobacteria." Journal of Bacteriology, 2001. URL:[Link]

  • Rossi, F., et al. "Functional Analysis of Deoxyhexose Sugar Utilization in Escherichia coli Reveals Fermentative Metabolism under Aerobic Conditions." Applied and Environmental Microbiology, 2021. URL:[Link]

  • Faubion, W. A., et al. "Improving the detection of environmental enteric dysfunction: a lactulose, rhamnose assay of intestinal permeability in children aged under 5 years exposed to poor sanitation and hygiene." BMJ Global Health, 2016. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Tracing the Fate of L-Rhamnose in the Gut Microbiome: An In Vivo Stable Isotope Probing Application Note and Protocol

An Application Note for Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Unveiling Microbial Metabolism with Isotopic Precision The gut microbiom...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling Microbial Metabolism with Isotopic Precision

The gut microbiome represents a complex and dynamic ecosystem that profoundly influences host physiology, immunity, and health. A significant portion of this influence is mediated by the vast array of metabolites produced by gut microbes.[1][2] To move beyond merely cataloging microbial species and toward a functional understanding of this ecosystem, it is crucial to decipher which microbes metabolize specific substrates and what pathways they utilize. Stable Isotope-Resolved Metabolomics (SIRM) and Stable Isotope Probing (SIP) are powerful techniques that enable the direct tracing of atoms from a labeled substrate through metabolic networks, providing a dynamic view of microbial activity in vivo.[3][4]

L-rhamnose is a deoxyhexose sugar of significant biological relevance. It is a key component of plant pectins and bacterial cell walls, making it a readily available carbon source for many gut commensals.[5][6] Prominent gut bacteria, such as members of the genus Bacteroides, possess specific pathways to utilize L-rhamnose.[7] Tracing the metabolism of L-rhamnose can therefore provide critical insights into the functional roles of these keystone species and their contributions to the gut metabolome.

This application note provides a comprehensive guide for tracing the metabolism of L-[3-13C]rhamnose monohydrate in the gut microbiome of a murine model. We detail the principles of the technique, experimental design considerations, step-by-step protocols for animal handling and sample processing, and analytical methodologies for detecting ¹³C-labeled metabolites using mass spectrometry and NMR spectroscopy.

Principle of the Method: Following the ¹³C Label

The core of this technique is the administration of L-rhamnose labeled with a heavy isotope of carbon (¹³C) at a specific position—in this case, the third carbon (C-3). When gut microbes consume this L-[3-¹³C]rhamnose, the ¹³C atom is incorporated into downstream metabolites. By using analytical techniques that can differentiate between the natural, lighter ¹²C and the heavier ¹³C isotope, we can track the journey of the labeled carbon atom.

The canonical catabolic pathway for L-rhamnose in many gut bacteria, including Escherichia coli and Bacteroides thetaiotaomicron, involves its conversion to L-rhamnulose, phosphorylation to L-rhamnulose-1-phosphate, and subsequent cleavage by an aldolase.[5][8] This cleavage yields two key intermediates:

  • Dihydroxyacetone phosphate (DHAP): This three-carbon molecule, containing carbons 1, 2, and 3 of the original rhamnose, enters directly into the central glycolytic pathway. The ¹³C label from L-[3-¹³C]rhamnose will be located at the C-3 position of DHAP.

  • L-lactaldehyde: This three-carbon molecule contains carbons 4, 5, and 6 of the original rhamnose and is therefore unlabeled in this experimental design. Under anaerobic conditions typical of the gut, L-lactaldehyde is often reduced to L-1,2-propanediol .[9][10]

By tracking the appearance of ¹³C in DHAP and its subsequent metabolites (e.g., lactate, pyruvate, short-chain fatty acids), we can map the metabolic fate of the rhamnose-derived carbon and quantify its flux through various microbial pathways.

Rhamnose_Metabolism cluster_input Substrate cluster_pathway Bacterial Catabolism cluster_products Metabolic Fates L_Rhamnose L-[3-13C]Rhamnose RhaA RhaA (Isomerase) L_Rhamnose->RhaA Rhamnulose L-Rhamnulose RhaA->Rhamnulose RhaB RhaB (Kinase) Rhamnulose_1P L-Rhamnulose-1-Phosphate (13C at C-3) RhaB->Rhamnulose_1P RhaD RhaD (Aldolase) DHAP [3-13C]Dihydroxyacetone Phosphate (DHAP) RhaD->DHAP Lactaldehyde L-Lactaldehyde (Unlabeled) RhaD->Lactaldehyde Rhamnulose->RhaB Rhamnulose_1P->RhaD Glycolysis Central Glycolysis & Downstream Pathways (e.g., SCFAs, Amino Acids) DHAP->Glycolysis Propanediol 1,2-Propanediol Lactaldehyde->Propanediol RhaO/FucO (Anaerobic)

Figure 1: Simplified metabolic pathway of L-[3-¹³C]rhamnose in gut bacteria.

Experimental Design Considerations

A robust experimental design is critical for obtaining clear and interpretable results. The following factors should be carefully considered.

ParameterRecommendation & Rationale
Animal Model C57BL/6 mice are commonly used for gut microbiome studies due to their well-characterized genome and availability of genetic knockout models. House animals individually or by cage to prevent coprophagy from confounding results between different treatment groups.
Acclimatization Allow animals to acclimate for at least one week to the facility and diet to stabilize their gut microbiome and reduce stress-related variables.
Diet Use a standardized chow diet throughout the study. A high-fiber diet may result in slower transit and more extensive microbial fermentation, while a low-fiber diet may result in different baseline microbial activity. Consistency is key.
Control Groups 1. Vehicle Control: Administer the vehicle (e.g., sterile water or PBS) without any rhamnose. This group accounts for procedural effects and establishes the baseline metabolome. 2. Unlabeled Control: Administer an equivalent dose of natural abundance (unlabeled) L-rhamnose. This group controls for the physiological effects of rhamnose itself, distinguishing them from the effects of isotopic labeling.
Dosing Administer L-[3-¹³C]rhamnose monohydrate via oral gavage to ensure a precise and consistent dose reaches the gastrointestinal tract. A typical dose might range from 50 to 200 mg/kg body weight, dissolved in sterile water.
Time Course Collect samples at multiple time points to capture the dynamics of metabolism. A recommended time course is: T=0 (pre-dose), and 2, 6, 12, and 24 hours post-dose. This allows for the observation of absorption, peak metabolism, and subsequent clearance of the label.[11]

Detailed Application Protocols

The following section provides step-by-step protocols for the entire in vivo workflow.

Workflow Acclimatization 1. Animal Acclimatization (1 week, standard diet) Dosing 2. Dosing via Oral Gavage (13C-Rhamnose or Control) Acclimatization->Dosing Collection 3. Time-Course Sample Collection (Feces, Cecum, Plasma) Dosing->Collection T = 2, 6, 12, 24h Processing 4. Sample Processing (Homogenization & Extraction) Collection->Processing Snap-freeze @ -80°C Analysis 5. Analytical Detection Processing->Analysis LCMS LC-MS/MS (Untargeted/Targeted) Analysis->LCMS NMR NMR Spectroscopy (1H and 13C) Analysis->NMR Data 6. Data Analysis & Interpretation (Isotopologue Analysis, Pathway Mapping) LCMS->Data NMR->Data

Figure 2: High-level experimental workflow for in vivo ¹³C-rhamnose tracing.
Protocol 1: Animal Dosing via Oral Gavage

Rationale: Oral gavage ensures direct and accurate delivery of the labeled substrate to the stomach, initiating its transit through the gastrointestinal tract.

Materials:

  • L-[3-¹³C]rhamnose monohydrate

  • Unlabeled L-rhamnose monohydrate

  • Sterile, nuclease-free water or PBS (vehicle)

  • Animal scale

  • Flexible plastic feeding needles (20-22 gauge for mice)

  • 1 mL syringes

Procedure:

  • Preparation: Fast animals for 4-6 hours prior to gavage to ensure gastric emptying and reduce variability, but ensure continuous access to water.

  • Dose Calculation: Weigh each mouse. Calculate the required volume of the rhamnose solution to deliver the target dose (e.g., 100 mg/kg). The final gavage volume should not exceed 10 mL/kg (e.g., 200 µL for a 20g mouse).

  • Solution Preparation: Dissolve the calculated amount of labeled or unlabeled rhamnose in the appropriate volume of sterile water. Ensure it is fully dissolved.

  • Administration:

    • Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to prevent esophageal injury.

    • Measure the feeding needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.

    • Carefully insert the feeding needle into the mouth, allowing the mouse to swallow it. Advance the needle gently into the esophagus until it reaches the predetermined depth. Do not force the needle.

    • Slowly depress the syringe plunger to deliver the solution.

    • Withdraw the needle smoothly and return the mouse to its cage.

  • Monitoring: Monitor the animal for any signs of distress immediately after the procedure.

Protocol 2: Sample Collection and Storage

Rationale: The integrity of metabolomic data is highly dependent on proper sample handling. Rapid quenching of metabolic activity by snap-freezing is essential to prevent metabolite degradation or alteration.[12][13]

Materials:

  • Liquid nitrogen

  • Pre-labeled cryovials

  • Sterile dissection tools

  • Heparinized blood collection tubes

  • Centrifuge

Procedure:

  • Fecal Collection:

    • Place the mouse in a clean, empty cage.

    • Collect freshly voided fecal pellets directly into a pre-chilled, pre-labeled cryovial.

    • Immediately snap-freeze the vial in liquid nitrogen.

    • Store at -80°C until processing.

  • Terminal Tissue Collection (at each time point):

    • Euthanize the mouse using a humane, IACUC-approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).

    • Blood: Perform cardiac puncture to collect blood into a heparinized tube. Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma. Aliquot the plasma supernatant, snap-freeze in liquid nitrogen, and store at -80°C.

    • Cecum: Immediately perform a laparotomy, locate the cecum, and excise it. Squeeze the cecal contents into a pre-chilled cryovial, snap-freeze, and store at -80°C. The cecum is a primary site of microbial fermentation and will yield a high concentration of microbial metabolites.[14]

    • Other Tissues: If desired, other tissues (e.g., liver, colon) can be collected, snap-frozen, and stored at -80°C for analysis of host-microbe metabolic exchange.[11]

Protocol 3: Metabolite Extraction from Fecal/Cecal Samples

Rationale: This protocol uses a biphasic solvent system (methanol, chloroform, water) to efficiently extract a broad range of polar and non-polar metabolites while precipitating proteins and disrupting cells.[15]

Materials:

  • -80°C freezer and dry ice

  • Pre-chilled (-20°C) extraction solvent: Methanol:Chloroform:Water (2:1:1 v/v/v)

  • Homogenizer (e.g., bead beater) with sterile beads

  • Centrifuge capable of 4°C and >14,000 x g

Procedure:

  • Preparation: Perform all steps on dry ice or at 4°C to minimize metabolic activity.

  • Sample Weighing: Weigh the frozen fecal/cecal aliquot (typically 20-50 mg) in a pre-chilled, tared bead-beater tube.

  • Extraction: Add 1 mL of the ice-cold extraction solvent per 50 mg of sample.

  • Homogenization: Immediately homogenize the sample using the bead beater (e.g., 2 cycles of 45 seconds at max speed, with 1 minute on ice in between). This ensures thorough cell lysis and metabolite extraction.

  • Incubation & Centrifugation:

    • Incubate the homogenate at -20°C for 30 minutes to precipitate proteins.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the metabolites, and transfer it to a new cryovial. Be careful not to disturb the pellet.

  • Drying: Dry the extract completely using a vacuum concentrator (e.g., SpeedVac).

  • Storage: Store the dried metabolite extract at -80°C until analysis.

Analytical Methodologies

A. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the primary tool for detecting and quantifying ¹³C-labeled metabolites due to its high sensitivity and specificity.[1][16]

  • Sample Preparation: Reconstitute the dried extracts in a suitable solvent (e.g., 50% methanol in water) immediately before analysis.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system (HILIC or reversed-phase, depending on the target metabolites).

  • Analysis:

    • Untargeted Analysis: Acquire data in full scan mode to capture all ions. Use software to search for features with mass shifts corresponding to ¹³C incorporation (a mass increase of 1.003355 Da per ¹³C atom). This is excellent for discovering unexpected metabolic fates of the label.[2]

    • Targeted Analysis: Create an inclusion list of the expected m/z values for both unlabeled and labeled metabolites of interest. This approach provides higher sensitivity for specific pathway intermediates.

Table of Expected Metabolites: The exact m/z will depend on the ionization mode (+ or -). This table shows the expected mass increase from the unlabeled (M+0) isotopologue.

MetaboliteFormulaUnlabeled Mass (Monoisotopic)Labeled VersionExpected Mass Shift
L-RhamnoseC₆H₁₂O₅164.0685[3-¹³C]RhamnoseM+1
DHAPC₃H₇O₆P170.0007[3-¹³C]DHAPM+1
LactateC₃H₆O₃90.0317[3-¹³C]LactateM+1
PyruvateC₃H₄O₃88.0160[3-¹³C]PyruvateM+1
Propionate (SCFA)C₃H₆O₂74.0368[X-¹³C]PropionateM+1, M+2, M+3
Butyrate (SCFA)C₄H₈O₂88.0524[X-¹³C]ButyrateM+1, M+2, M+3, M+4
B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides complementary information by revealing the exact position of the ¹³C label within a molecule's carbon skeleton, which is invaluable for pathway elucidation.[17]

  • Sample Preparation: Reconstitute dried extracts in a deuterated solvent (e.g., D₂O with a pH buffer).

  • Analysis:

    • 1D ¹H NMR: This is a rapid and sensitive method. The presence of a ¹³C atom adjacent to a proton causes a splitting of the proton's signal into a doublet (¹JCH coupling). By comparing the integrals of these "satellite" peaks to the central peak from unlabeled molecules, one can calculate the percent enrichment.[18] For example, the methyl protons of [3-¹³C]lactate will appear as a doublet flanking the main lactate methyl singlet.

    • 1D ¹³C NMR: This method directly detects the ¹³C nucleus. While less sensitive and requiring longer acquisition times, it provides unambiguous confirmation of the label's position.[19]

Data Analysis and Interpretation

  • Metabolite Identification: Identify metabolites by comparing their accurate mass and retention time (LC-MS) or chemical shifts (NMR) to authentic standards or databases.

  • Isotopologue Distribution: For MS data, extract the ion chromatograms for all expected isotopologues of a given metabolite (e.g., for lactate M+0, M+1, M+2, M+3).

  • Calculate Fractional Enrichment: The fractional contribution (FC) or percent enrichment of the label in a metabolite pool can be calculated as: FC = (Σ Area of Labeled Isotopologues) / (Σ Area of All Isotopologues)

  • Pathway Mapping: Map the metabolites with significant ¹³C enrichment onto known metabolic pathways. The appearance of ¹³C in downstream products like propionate or butyrate confirms that gut microbes actively use rhamnose-derived carbon for short-chain fatty acid synthesis.

  • Host-Microbe Interactions: The presence of ¹³C-labeled metabolites (e.g., lactate, SCFAs) in the plasma confirms their absorption by the host, providing a direct link between microbial metabolism and host circulation.[11][20]

References

  • Yuan, J., Chen, C., Zhang, X., Lu, W., & Li, F. (2021). Untargeted stable-isotope probing of the gut microbiota metabolome using 13C-labeled dietary fibers. Journal of proteome research, 20(6), 3323–3333. [Link]

  • Yuan, J., Chen, C., Zhang, X., Lu, W., & Li, F. (2021). Untargeted Stable Isotope Probing of the Gut Microbiota Metabolome Using 13C-Labeled Dietary Fibers. Journal of Proteome Research, 20(6), 3323-3333. [Link]

  • Wagner, J., Phelan, V. V., & Koumoutsi, A. (2020). Towards Standards for Human Fecal Sample Preparation in Targeted and Untargeted LC-HRMS Studies. Metabolites, 10(4), 165. [Link]

  • Berry, D., & Stecher, B. (2017). Stable-Isotope Probing of Human and Animal Microbiome Function. Trends in microbiology, 25(11), 947–958. [Link]

  • Patel, D., Jian, W., & Smith, C. J. (2008). Rhamnose catabolism in Bacteroides thetaiotaomicron is controlled by the positive transcriptional regulator RhaR. Research in microbiology, 159(9-10), 678–684. [Link]

  • Rodionova, I. A., Arzamasov, A. A., & Rodionov, D. A. (2013). Comparative genomics and functional analysis of rhamnose catabolic pathways and regulons in bacteria. Frontiers in microbiology, 4, 407. [Link]

  • Biocrates Life Sciences AG. (2020, April 22). Best practices for feces metabolomics. [Link]

  • Yuan, J., Chen, C., Zhang, X., Lu, W., & Li, F. (2021). Untargeted Stable Isotope Probing of the Gut Microbiota Metabolome Using 13C-Labeled Dietary Fibers. Request PDF. [Link]

  • Kovatcheva-Datchary, P., & Egert, M. (2015). Use of Stable Isotopes To Measure the Metabolic Activity of the Human Intestinal Microbiota. Applied and environmental microbiology, 81(20), 7056–7067. [Link]

  • CD Genomics. (n.d.). Sample Preparation Protocols for Gut Microbiome Sequencing. [Link]

  • van der Velde, F., & Sivakumaran, S. (2018). Quantitative Isotope-Dilution High-Resolution-Mass-Spectrometry Analysis of Multiple Intracellular Metabolites in Clostridium autoethanogenum with Uniformly 13C-Labeled Standards Derived from Spirulina. Analytical chemistry, 90(7), 4691–4699. [Link]

  • Li, X., Wang, Y., & Li, Z. (2024). Bacteroides thetaiotaomicron enhances oxidative stress tolerance through rhamnose-dependent mechanisms. Frontiers in Microbiology, 15, 1336829. [Link]

  • Yuan, J., Chen, C., & Zhang, X. (2024). 13C-Stable isotope resolved metabolomics uncovers dynamic biochemical landscape of gut microbiome-host organ communications in mice. Gut Microbes, 16(1), 2351235. [Link]

  • Turner, K. W., & Roberton, A. M. (1979). Xylose, arabinose, and rhamnose fermentation by Bacteroides ruminicola. Applied and environmental microbiology, 38(1), 7–12. [Link]

  • Turner, K. W., & Roberton, A. M. (1979). Xylose, Arabinose, and Rhamnose Fermentation by Bacteroides ruminicola. Applied and Environmental Microbiology, 38(1), 7-12. [Link]

  • Wang, Z., & Li, L. (2016). Optimized Sample Handling Strategy for Metabolic Profiling of Human Feces. Analytical chemistry, 88(9), 4889–4896. [Link]

  • Jia, W. (2023, July 4). Stable isotope tracing to probe dietary fibre-associated gut microbes and metabolites in the prevention of NASH. Nature Portfolio. [Link]

  • Yuan, J., Chen, C., & Zhang, X. (2024). 13C-Stable isotope resolved metabolomics uncovers dynamic biochemical landscape of gut microbiome-host organ communications in mice. Gut microbes, 16(1), 2351235. [Link]

  • Keshari, K. R., & Kurhanewicz, J. (2016). High-Throughput Indirect Quantitation of 13C Enriched Metabolites Using 1H NMR. Scientific reports, 6, 36093. [Link]

  • Mitsumori, M., & Miwa, M. (2000). 13 C-NMR Studies on Lactate Metabolism in a Porcine Gut Microbial Ecosystem. Journal of nutritional science and vitaminology, 46(1), 41–44. [Link]

  • Wiechert, W., & Nöh, K. (2013). Labelling analysis for ¹³C MFA using NMR spectroscopy. Methods in molecular biology (Clifton, N.J.), 985, 291–311. [Link]

  • Balderas-Hernández, V. E., & Sabarly, V. (2021). Functional Analysis of Deoxyhexose Sugar Utilization in Escherichia coli Reveals Fermentative Metabolism under Aerobic Conditions. Applied and environmental microbiology, 87(23), e0142021. [Link]

  • Jones, D. R., & Forluis, E. (2020). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Journal of visualized experiments : JoVE, (166). [Link]

  • Gopal, P., & Gill, H. S. (2022). Lacticaseibacillus rhamnosus HN001 alters the microbiota composition in the cecum but not the feces in a piglet model. Frontiers in Microbiology, 13, 999335. [Link]

  • Rodionova, I. A., Arzamasov, A. A., & Rodionov, D. A. (2013). Comparative genomics and functional analysis of rhamnose catabolic pathways and regulons in bacteria. Frontiers in microbiology, 4, 407. [Link]

  • MetaCyc. (n.d.). L-rhamnose degradation I. PubChem. [Link]

Sources

Application

how to prepare L-[3-13C]rhamnose monohydrate solutions for cell culture

Application Note: Preparation and Handling of L-[3-13C]Rhamnose Monohydrate for Cell Culture Executive Summary The use of stable-isotope tracers in cell culture is a foundational technique for comprehensive metabolic flu...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Handling of L-[3-13C]Rhamnose Monohydrate for Cell Culture

Executive Summary

The use of stable-isotope tracers in cell culture is a foundational technique for comprehensive metabolic flux analysis (13C-MFA) and precision biomanufacturing. Specifically, L-[3-13C]rhamnose monohydrate (CAS 478511-54-5) is a highly specialized isotopic tracer [1]. In mammalian and plant cell models, it is utilized to map nutrient utilization and trace the origins of metabolic by-products [2]. In bacterial systems, rhamnose acts as a highly titratable, non-toxic inducer for the rhaBAD promoter, enabling precise temporal control of recombinant gene expression [3].

Because stable isotope labeling relies on the precise introduction of labeled precursors without altering the baseline metabolic phenotype [4], the preparation of these solutions requires strict adherence to non-destructive sterilization and precise molarity calculations.

Mechanistic Rationale: The Causality of Experimental Choices

As application scientists, we must design protocols that protect the integrity of expensive isotopic tracers while ensuring physiological compatibility with the target cell line.

  • Positional Labeling Logic: In 13C-MFA, positional labeling is paramount. We specifically track the C3 position of rhamnose because, upon intracellular processing by rhamnulose-1-phosphate aldolase, the C3 atom is exclusively partitioned into dihydroxyacetone phosphate (DHAP), leaving the lactaldehyde fragment unlabeled. This asymmetric isotopic distribution allows us to precisely map rhamnose integration into central carbon metabolism.

  • Filtration vs. Autoclaving: A critical failure point in many laboratories is the thermal sterilization of carbohydrates. Autoclaving L-rhamnose induces Maillard reactions and caramelization. This not only degrades the tracer—diluting the effective 13C concentration—but also generates toxic furfural by-products that artificially suppress cell proliferation and skew metabolic flux data.

  • Membrane Selection: We mandate Polyethersulfone (PES) membranes over cellulose acetate or nylon. PES exhibits inherently low extractables and minimal small-molecule binding, ensuring that the exact molarity of the tracer is preserved during sterilization.

Pathway Rham L-[3-13C]Rhamnose Rhamnulose L-[3-13C]Rhamnulose Rham->Rhamnulose Isomerase Rham1P L-[3-13C]Rhamnulose-1-P Rhamnulose->Rham1P Kinase DHAP [3-13C]DHAP Rham1P->DHAP Aldolase Lact L-Lactaldehyde Rham1P->Lact Aldolase

Metabolic fate of L-[3-13C]rhamnose yielding [3-13C]DHAP and unlabeled lactaldehyde.

Reagent Specifications & Quantitative Data

To prevent isotopic dilution, all calculations must account for the increased molecular weight of the 13C-labeled compound compared to its unlabeled counterpart.

Table 1: Physicochemical Properties of L-[3-13C]Rhamnose Monohydrate

PropertySpecification
Chemical Name 6-deoxy-L-[3-13C]mannose monohydrate
CAS Number 478511-54-5
Molecular Formula C₅[13C]H₁₄O₆
Molecular Weight 183.16 g/mol (Note: Unlabeled is 182.17 g/mol )
Solubility Highly soluble in H₂O (>0.5 M)
Purity Requirement ≥ 99% (Isotopic enrichment)

Table 2: Volumetric Preparation Guide (Target: 10 mL Stock Solution)

Target ConcentrationMoles RequiredMass of L-[3-13C]RhamnoseApplication Context
10 mM 0.1 mmol18.32 mgLow-dose metabolic tracing (13C-MFA)
100 mM 1.0 mmol183.16 mgStandard rhaBAD promoter induction
500 mM 5.0 mmol915.80 mgHigh-density bioreactor feeds

Step-by-Step Methodology: Sterile Preparation

This protocol is designed as a self-validating system. Visual clarity and pH checks act as built-in quality control gates before the expensive reagent is introduced to living cultures.

Materials Required:

  • L-[3-13C]rhamnose monohydrate powder

  • Cell-culture grade, endotoxin-free H₂O

  • Analytical balance (0.1 mg precision)

  • 0.22 µm PES syringe filters (sterile)

  • Sterile 15 mL conical tubes and 1.5 mL microcentrifuge tubes

Standard Operating Procedure (SOP):

  • Gravimetric Measurement: Calibrate the analytical balance. Using an anti-static weigh boat, precisely weigh the required mass of L-[3-13C]rhamnose monohydrate based on Table 2 .

  • Initial Dissolution: Transfer the powder to a sterile 15 mL conical tube. Add cell-culture grade H₂O equal to 80% of your final target volume (e.g., 8 mL for a 10 mL final volume).

  • Validation Gate 1 (Clarity): Vortex gently. The solution must become completely transparent within 60 seconds. Any residual turbidity indicates particulate contamination or compromised reagent purity.

  • Volume Adjustment & pH Check: Top up the solution to the final 10 mL volume. For high-concentration stocks (≥500 mM), verify that the pH is between 6.5 and 7.5 to prevent localized pH shock when spiking into lightly buffered culture media.

  • Sterile Filtration: Draw the solution into a sterile Luer-lock syringe. Attach a 0.22 µm PES filter. Apply steady, even pressure to filter the solution into a new, sterile 15 mL tube inside a Biosafety Cabinet (BSC).

  • Aliquoting: Divide the stock into 1 mL single-use aliquots in sterile microcentrifuge tubes to completely eliminate freeze-thaw degradation.

PrepWorkflow Weigh 1. Weigh Isotope Dissolve 2. Dissolve in H2O Weigh->Dissolve Filter 3. Filter (0.22 µm PES) Dissolve->Filter Aliquot 4. Aliquot (-20°C) Filter->Aliquot Culture 5. Add to Culture Aliquot->Culture

Step-by-step workflow for the sterile preparation of isotopic rhamnose solutions.

Quality Control & Storage

  • Storage Conditions: Store aliquots at -20°C for long-term stability (up to 12 months) or at 4°C for immediate use (within 14 days).

  • Validation Gate 2 (Sterility Blank): To validate the aseptic technique, take one 1 mL aliquot, spike 100 µL of it into 5 mL of standard cell culture media (without cells), and incubate at 37°C for 48 hours. The absence of turbidity confirms the integrity of the sterile filtration process.

References

  • [4] Title: Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters | Source: Analytical Chemistry | URL:[Link]

  • [2] Title: Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture | Source: Proceedings of the National Academy of Sciences (PNAS) | URL:[Link]

  • [3] Title: A Rhamnose-Inducible System for Precise and Temporal Control of Gene Expression in Cyanobacteria | Source: ACS Synthetic Biology | URL: [Link]

Sources

Method

NMR spectroscopy sample preparation with L-[3-13C]rhamnose monohydrate

This application note provides an in-depth, self-validating methodology for preparing nuclear magnetic resonance (NMR) spectroscopy samples using L-[3-13C]rhamnose monohydrate. By synthesizing field-proven techniques wit...

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Author: BenchChem Technical Support Team. Date: April 2026

This application note provides an in-depth, self-validating methodology for preparing nuclear magnetic resonance (NMR) spectroscopy samples using L-[3-13C]rhamnose monohydrate. By synthesizing field-proven techniques with rigorous quality control, this guide is designed for researchers in glycobiology, structural biology, and drug development.

Mechanistic Insights: The Role of L-[3-13C]Rhamnose in NMR

L-Rhamnose (6-deoxy-L-mannose) is a naturally occurring deoxy sugar that serves as a critical structural component in the cell walls of numerous pathogenic bacteria, including Mycobacterium tuberculosis, and in various plant polysaccharides.

Isotopic labeling at the C3 position (L-[3-13C]rhamnose) is a strategic choice for advanced NMR structural elucidation. The 13C enrichment dramatically increases the sensitivity of heteronuclear experiments (like HSQC and HMBC) and allows for the precise measurement of carbon-proton spin-spin coupling constants ( 1JCH​ , 2JCH​ , 3JCH​ ). More importantly, the C3 label acts as a spectroscopic anchor for determining the absolute configuration of complex glycans. For instance, in the immunogenic capsular polysaccharides of Enterocloster bolteae, researchers utilize ROESY and 13C NMR chemical shifts to distinguish between D- and L-rhamnose conformations within α -D-Man p -(1→4)- β -Rha p -(1→3) repeating motifs . The γ -gauche interactions between the rhamnose and adjacent mannose residues induce specific upfield shifts that are only interpretable when high-resolution, artifact-free NMR samples are prepared .

Sample Preparation Logic & Workflow

The preparation of carbohydrate NMR samples requires stringent control over magnetic susceptibility and relaxation parameters. The workflow below illustrates the critical path from raw material to spectrometer-ready sample.

NMR_Workflow A L-[3-13C]Rhamnose Monohydrate (5-25 mg) B Solvent Selection (D2O or 90% H2O/10% D2O) A->B Weighing C Internal Standard (DSS or TSP at 0.1-1.0 mM) B->C Buffer Prep D Dissolution & Mixing (Vortex/Gentle Heat) C->D Add to Sample E Filtration (Glass wool plug) D->E Remove Particulates F Degassing (Freeze-Pump-Thaw / N2) E->F Remove Paramagnetic O2 G NMR Tube Transfer (5 mm tube, 40-50 mm height) F->G Fill Tube H NMR Acquisition (1D 13C, 2D ROESY/HSQC) G->H Spectrometer

Workflow for L-[3-13C]rhamnose NMR sample preparation, highlighting critical QC steps.

Quantitative Specifications

To ensure optimal signal-to-noise ratio (SNR) while preventing viscosity-induced line broadening, adhere to the following quantitative parameters:

ParameterSpecification / RecommendationMechanistic Rationale
Sample Mass 5 – 25 mgBalances the need for high 13C SNR with the prevention of high-concentration exchange effects and viscosity line broadening.
Solvent Volume 600 µLPerfectly fills the active volume of the radiofrequency (RF) coil in a standard 5 mm probe, minimizing Z-axis shimming artifacts.
Solvent Choice D₂O (99.9% D)Provides a robust deuterium lock signal and eliminates the massive H₂O solvent peak that can obscure the anomeric proton region (4.4–5.5 ppm).
Internal Standard DSS or TSP (0.1 – 1.0 mM)Water-soluble organosilicon compounds that provide a sharp, unambiguous singlet at 0.00 ppm for accurate chemical shift referencing .
Tube Specs 5 mm OD, High-Quality GlassEconomy tubes may possess micro-warps, causing spinning sidebands and periodic magnetic field variations during acquisition.
Sample Height 40 – 50 mmEnsures the liquid meniscus is positioned well above the receiver coil, avoiding massive magnetic susceptibility gradients at the air-liquid interface.

Step-by-Step Experimental Protocol

Phase 1: Material Handling & Weighing

  • Equilibration: Allow the sealed vial of L-[3-13C]rhamnose monohydrate to equilibrate to room temperature inside a desiccator. Causality: The monohydrate form is highly sensitive to ambient humidity. Condensation will alter the effective molecular weight and introduce unlabeled water, skewing quantitative measurements.

  • Weighing: Weigh exactly 5.0 to 25.0 mg of the labeled sugar into a clean, static-free microcentrifuge tube.

Phase 2: Solvent and Standard Preparation 3. Solvent Selection: Use 99.9% D₂O for standard structural elucidation. If the observation of exchangeable hydroxyl protons is required for hydrogen-bonding analysis, utilize a 90% H₂O / 10% D₂O mixture. 4. Referencing: Supplement the solvent with 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) to a final concentration of 0.5 mM. Causality: Tetramethylsilane (TMS) is insoluble in water. DSS is highly soluble, inert to carbohydrates, and its trimethylsilyl group yields a sharp calibration peak at 0.00 ppm without overlapping the carbohydrate ring proton region (3.0–4.2 ppm).

Phase 3: Dissolution & Filtration (Critical Step) 5. Dissolution: Add 600 µL of the prepared DSS/D₂O solvent to the microcentrifuge tube. Vortex gently until the monohydrate crystals are fully dissolved. 6. Filtration: Pack a small, tight plug of glass wool into a glass Pasteur pipette. Filter the dissolved sample directly through the glass wool into the 5 mm NMR tube. Causality: Any undissolved micro-particulates possess a different magnetic susceptibility than the surrounding solvent. These particles create localized magnetic field distortions (inhomogeneities) that cause uncorrectable, asymmetric broadening of spectral lines .

Phase 4: Degassing & Sealing 7. Degassing: Flush the headspace of the NMR tube with a gentle stream of dry nitrogen gas for 2-3 minutes, or perform three cycles of Freeze-Pump-Thaw for highly sensitive NOE/ROESY experiments. Causality: Dissolved molecular oxygen ( O2​ ) is paramagnetic. It accelerates transverse relaxation ( T2​ ), which broadens spectral lines, and enhances longitudinal relaxation ( T1​ ), which can quench the delicate cross-relaxation pathways required for ROESY/NOESY structural assignments. 8. Sealing: Cap the tube tightly. Verify that the solvent column height is exactly 40-50 mm.

Self-Validating System: Quality Control

A properly executed protocol must validate itself before long-duration 2D NMR acquisitions begin. Perform the following checks on the spectrometer:

  • Lock Signal Stability Check: Engage the deuterium lock. A stable, non-fluctuating lock level confirms that the D₂O concentration is correct and the sample is free of paramagnetic impurities.

  • Linewidth Assessment (Shimming Validation): Acquire a quick 1D 1 H spectrum. Measure the Full Width at Half Maximum (FWHM) of the DSS reference peak at 0.00 ppm. A FWHM of ≤1.0 Hz validates that filtration was successful and Z-axis shimming is optimal. Symmetrically broadened lines indicate misadjusted odd-powered Z shims, while asymmetrically broadened lines indicate particulate contamination.

  • Isotopic Enrichment Verification: In the 1 H spectrum, locate the H3 proton signal. Due to the 100% 13 C enrichment at the C3 position, the H3 resonance will appear as a widely split doublet ( 1JCH​≈140−150 Hz) flanking the residual 12 C-bound proton signal. In the 1D 13 C spectrum, the C3 resonance should dominate the baseline, confirming the integrity of the labeled compound.

References

  • Davidson, J., Gauthier-Signore, C., Bishop, K. P., & Auzanneau, F. I. "ROESY and 13C NMR to distinguish between D- and L-rhamnose in the α-D-Man p-(1 → 4)-β-Rha p-(1 → 3) repeating motif." Organic & Biomolecular Chemistry, 2022. URL:[Link]

  • Duus, J. Ø., Gotfredsen, C. H., & Bock, K. "Carbohydrate Structural Determination by NMR Spectroscopy: Modern Methods and Limitations." Chemical Reviews, 2000. URL:[Link]

  • Gowda, G. A. N., & Djukovic, D. "Quantitative NMR-Based Biomedical Metabolomics: Current Status and Applications." National Institutes of Health (PMC), 2014. URL:[Link]

  • University of Washington Chemistry Facilities. "NMR Sample Preparation Guidelines." UW NMR Facility, 2023. URL:[Link]

Application

Application Note: Dosing Guidelines and Protocols for L-[3-13C]Rhamnose Monohydrate in Murine Models

Introduction: Tracing a Microbial Metabolite in Host Systems L-rhamnose is a naturally occurring deoxy sugar, a ubiquitous component of the cell walls of various bacteria and plants.[1] Notably, the biosynthetic pathways...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Tracing a Microbial Metabolite in Host Systems

L-rhamnose is a naturally occurring deoxy sugar, a ubiquitous component of the cell walls of various bacteria and plants.[1] Notably, the biosynthetic pathways for L-rhamnose are absent in mammals, making it an exogenous molecule derived primarily from diet and the gut microbiota.[2] This unique biological context renders L-rhamnose an exceptional tool for investigating host-microbiome interactions, microbial metabolism, and the systemic fate of gut-derived metabolites.

The introduction of a stable isotope label, specifically Carbon-13 at the third carbon position (L-[3-13C]rhamnose), transforms this simple sugar into a powerful tracer.[][4] Unlike radioactive isotopes, stable isotopes like ¹³C are non-radioactive and do not perturb the biological activity of the molecule, allowing for safe and effective in vivo studies.[] By administering L-[3-13C]rhamnose monohydrate to murine models, researchers can meticulously track the journey of its carbon backbone through complex biological systems using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[5]

This guide provides a comprehensive framework for designing and executing in vivo studies using L-[3-13C]rhamnose monohydrate in mice. It covers the essential scientific background, critical experimental design considerations, and detailed, validated protocols for two primary administration routes: oral gavage and intraperitoneal injection.

Scientific Background: The Metabolic Journey of L-Rhamnose

Understanding the potential metabolic fate of L-rhamnose is critical to designing meaningful tracer experiments. The journey of the ¹³C label from L-rhamnose is primarily dictated by microbial activity within the gut, followed by potential absorption and interaction with host systems.

Microbial Catabolism: The predominant fate of orally administered L-rhamnose is catabolism by the gut microbiota. The initial and rate-limiting step in most bacteria is the isomerization of L-rhamnose to L-rhamnulose, a reaction catalyzed by the enzyme L-rhamnose isomerase (L-RhI).[6] L-rhamnulose is then phosphorylated and subsequently cleaved into dihydroxyacetone phosphate (DHAP) and L-lactaldehyde. DHAP enters the central glycolytic pathway, while L-lactaldehyde can be further metabolized to products like 1,2-propanediol or converted to lactate and pyruvate, which can also enter central carbon metabolism.[6][7] This microbial processing can lead to the incorporation of the ¹³C label into a wide array of microbially-produced metabolites, including short-chain fatty acids (SCFAs).[7]

Host Interaction: While mammals cannot synthesize L-rhamnose, recent evidence suggests they are not merely passive bystanders. Studies have shown that L-rhamnose can be absorbed and exert biological effects. For instance, it has been identified as a metabolic regulator that enhances glycolysis by upregulating and activating hexokinase 2 (HK2), thereby promoting hair follicle growth in mice.[8] Furthermore, due to its nature as a reducing sugar, L-rhamnose has been shown to glycate intracellular mammalian proteins, suggesting it can enter host cells and form covalent adducts.[9]

These dual pathways—extensive microbial metabolism and potential host interaction—are what make L-[3-13C]rhamnose a versatile tracer for dissecting complex inter-kingdom metabolic communication.

Metabolic_Fate_of_L_Rhamnose cluster_gut Gut Lumen (Microbial Metabolism) cluster_host Host System (Mammalian Cells) LRham L-[3-13C]Rhamnose LRhamnulose L-[3-13C]Rhamnulose LRham->LRhamnulose L-Rhamnose Isomerase Absorbed_Rham Absorbed L-[3-13C]Rhamnose LRham->Absorbed_Rham Intestinal Absorption DHAP [13C]-DHAP LRhamnulose->DHAP LLactaldehyde [13C]-L-Lactaldehyde LRhamnulose->LLactaldehyde Pyruvate [13C]-Pyruvate DHAP->Pyruvate Glycolysis LLactaldehyde->Pyruvate SCFAs [13C]-SCFAs (e.g., Butyrate) Pyruvate->SCFAs Host_Proteins Host Proteins Absorbed_Rham->Host_Proteins Glycation HK2 Hexokinase 2 (HK2) Absorbed_Rham->HK2 Activation Glycolysis Host Glycolysis HK2->Glycolysis Upregulation

Fig 1. Potential metabolic fate of L-[3-13C]rhamnose in a murine model.
Experimental Design Considerations

A successful tracer study hinges on a well-conceived experimental design. The choices of administration route, dosage, and sampling timeline must directly align with the scientific question.

3.1 Defining Research Objectives

The primary objective dictates the experimental approach.

  • To study gut microbial metabolism: Oral administration is required to deliver the tracer directly to the gut. Analysis would focus on cecal contents, feces, and potentially breath for ¹³CO₂.[10]

  • To study systemic distribution and host metabolism (bypassing the gut): Intraperitoneal injection is the preferred route. Analysis would focus on plasma and various host tissues (liver, muscle, brain).[5]

  • To study absorption and first-pass metabolism: Oral administration followed by kinetic analysis of plasma and liver tissue is appropriate.

3.2 Choosing an Administration Route
  • Oral Gavage (PO): This is the most common and physiologically relevant method for studying the metabolism of dietary or microbially-targeted compounds.[11] It ensures a precise volume of the tracer is delivered directly to the stomach.[12][13]

  • Intraperitoneal (IP) Injection: This route introduces the tracer directly into the peritoneal cavity, where it is rapidly absorbed into systemic circulation. This bypasses metabolism by the gut microbiota and the "first-pass" effect in the liver, making it ideal for studying the compound's direct effects on host tissues.[14]

3.3 Dose Formulation and Calculation

L-[3-13C]rhamnose monohydrate is soluble in aqueous solutions. The vehicle should be sterile and isotonic to minimize animal discomfort.

  • Vehicle: Sterile 0.9% NaCl (saline) or sterile Phosphate-Buffered Saline (PBS) are recommended.

  • Preparation: Prepare the dosing solution under sterile conditions. For IP injections, filtration through a 0.22 µm syringe filter is mandatory to ensure sterility.[15]

  • Dosage Range: No established dosage exists specifically for L-[3-13C]rhamnose. However, based on in vivo stable isotope studies with ¹³C-glucose, a starting range of 1 g/kg to 4 g/kg body weight is a reasonable starting point for optimization.[11][14] The final dose will depend on the sensitivity of the analytical instruments and the desired level of isotopic enrichment in downstream metabolites.

ParameterExample ValueCalculationResult
Mouse Body Weight25 g (0.025 kg)--
Desired Dose2 g/kg2 g/kg * 0.025 kg50 mg
Stock Solution Conc.200 mg/mL50 mg / 200 mg/mL0.25 mL
Final Volume to Administer --250 µL
Table 1. Example Dosing Calculation for a 25 g Mouse.

Causality: The maximum volume administered via oral gavage or IP injection should not exceed 10 mL/kg to avoid physiological distress, reflux, or aspiration.[13][16] Using the smallest effective volume is always preferred.[17]

Detailed Protocols

The following protocols provide step-by-step guidance for trained personnel. All animal procedures must be performed in accordance with an approved Institutional Animal Care and Use Committee (IACUC) protocol.

4.1 Protocol 1: Oral Gavage (PO) Administration

This protocol is designed for the direct delivery of L-[3-13C]rhamnose to the stomach.

Materials:

  • L-[3-13C]rhamnose monohydrate dosing solution

  • Appropriately sized oral gavage needles (feeding tubes): 20-22 gauge, 1.5-inch flexible or with a rounded bulb tip for adult mice (20-30g).[12][17]

  • 1 mL syringes

  • Animal scale

Procedure:

  • Animal Preparation: Weigh the mouse and calculate the precise dosing volume. Allow the mouse to acclimate to the procedure room.

  • Measure Tube Length: Measure the gavage needle from the tip of the mouse's nose to the last rib (xiphoid process) to determine the correct insertion depth.[13][17] Mark this length on the tube if necessary. This crucial step prevents perforation of the esophagus or stomach.

  • Restraint: Gently but firmly restrain the mouse by scruffing the loose skin over the shoulders and neck. The body should be held in a vertical position to straighten the path to the esophagus.[18]

  • Tube Insertion: Insert the gavage needle into the diastema (gap between incisors and molars) of the mouth. Gently advance the tube along the upper palate towards the back of the throat.[12] The mouse will typically swallow as the tube enters the esophagus. The tube should advance smoothly without resistance.

    • Trustworthiness Check: If any resistance is met, do not force it . This indicates the tube may be in the trachea. Withdraw immediately and try again.[13]

  • Administer Dose: Once the tube is in place, slowly depress the syringe plunger to administer the solution. A slow, steady administration prevents reflux.

  • Withdrawal & Monitoring: After administration, smoothly withdraw the needle in one motion. Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or fluid from the nose, which could indicate aspiration.[18]

Oral_Gavage_Workflow start Start prep 1. Weigh Mouse & Calculate Dose Volume start->prep measure 2. Measure Gavage Needle Insertion Depth prep->measure restrain 3. Restrain Mouse (Scruff, Vertical Hold) measure->restrain insert 4. Insert Needle into Esophagus (No Resistance) restrain->insert check Resistance? insert->check check->restrain Yes, Re-attempt administer 5. Administer Solution Slowly and Steadily check->administer No withdraw 6. Withdraw Needle Smoothly administer->withdraw monitor 7. Monitor Animal for Distress withdraw->monitor end_proc End monitor->end_proc

Fig 2. Experimental workflow for oral gavage administration.
4.2 Protocol 2: Intraperitoneal (IP) Injection

This protocol is for systemic administration of the tracer, bypassing the gut.

Materials:

  • Sterile L-[3-13C]rhamnose monohydrate dosing solution

  • Sterile syringes (e.g., 1 mL)

  • Sterile needles: 25-30 gauge.[15]

  • 70% Ethanol or other skin disinfectant

  • Animal scale

Procedure:

  • Animal Preparation: Weigh the mouse and calculate the required injection volume. Warm the dosing solution to room or body temperature to reduce discomfort.[15]

  • Restraint: Scruff the mouse to expose the abdomen. Tilt the animal so its head is pointing slightly downwards (~30-45° angle). This causes the abdominal organs to shift cranially, creating a safer injection space.[19][20]

  • Locate Injection Site: Identify the lower right quadrant of the abdomen.[15][16]

    • Causality: This site is chosen to avoid puncturing the cecum (located on the left), the bladder, and other major organs.

  • Injection: Swab the injection site with disinfectant. With the needle bevel facing up, insert it at a 30-45° angle into the skin and through the abdominal wall.[16]

  • Aspirate: Gently pull back on the syringe plunger.

    • Trustworthiness Check: If no fluid (yellow for urine, brown for intestinal contents) or blood enters the syringe, you are correctly in the peritoneal cavity. If fluid appears, withdraw the needle and reinject at a different site with a fresh needle and syringe.[20]

  • Administer Dose: Inject the solution smoothly.

  • Withdrawal & Monitoring: Withdraw the needle and apply gentle pressure to the site if needed. Return the mouse to its cage and monitor for any adverse reactions.

IP_Injection_Workflow start Start prep 1. Weigh Mouse & Calculate Injection Volume start->prep restrain 2. Restrain Mouse & Tilt Head Down prep->restrain locate 3. Locate Lower Right Abdominal Quadrant restrain->locate inject 4. Insert Needle (30-45° Angle, Bevel Up) locate->inject aspirate 5. Aspirate Syringe inject->aspirate check Fluid/Blood Drawn? aspirate->check check->locate Yes, Re-attempt administer 6. Inject Solution Smoothly check->administer No withdraw 7. Withdraw Needle administer->withdraw monitor 8. Monitor Animal withdraw->monitor end_proc End monitor->end_proc

Fig 3. Experimental workflow for intraperitoneal (IP) injection.
Downstream Analysis and Data Interpretation

Following administration, the focus shifts to tracking the ¹³C label.

Sample Collection:

  • Timeline: A kinetic study is highly recommended to understand the dynamics of tracer incorporation and clearance. Based on ¹³C-glucose studies, time points such as 15, 30, 120, and 240 minutes post-administration can capture peak enrichment and subsequent decay.[11] Endpoint studies may be sufficient for some objectives.

  • Tissues: Blood (for plasma), liver, brain, skeletal muscle, cecal contents, and feces are common samples.[21] Tissues should be snap-frozen in liquid nitrogen immediately upon collection to quench all metabolic activity.

Analytical Methods:

  • Metabolite Extraction: Tissues must undergo a metabolite extraction process, typically using a solvent system like methanol/acetonitrile/water, to isolate small molecules for analysis.

  • Mass Spectrometry (MS): LC-MS is the workhorse for stable isotope tracing.[5] High-resolution mass spectrometers (e.g., Orbitrap, FT-ICR) are essential to accurately resolve and quantify the mass shift caused by the ¹³C label, distinguishing labeled isotopologues from their unlabeled counterparts.[22][23]

  • Data Analysis: The primary output is the fractional enrichment or percentage of a metabolite pool that contains the ¹³C label. This data reveals the flow of carbon from L-rhamnose into various metabolic pathways. It is crucial to correct for the natural 1.1% abundance of ¹³C in all calculations to accurately determine the enrichment from the tracer.[24]

Conclusion

L-[3-13C]rhamnose monohydrate is a valuable and specialized tracer for probing the intricate metabolic dialogue between the gut microbiota and the host. Its exogenous nature in mammals provides a clean background against which to measure its metabolic fate. By selecting the appropriate administration route—oral gavage for gut-focused studies or IP injection for systemic analysis—and coupling it with a robust downstream analytical workflow, researchers can gain unprecedented insights into metabolic fluxes and pathway activities in vivo. The protocols and considerations outlined in this guide provide a solid foundation for the successful application of this powerful research tool.

References
  • IACUC, University of Iowa. (n.d.). Oral Gavage In Mice and Rats. Retrieved from [Link]

  • MacDonald, C., et al. (2023). Intraperitoneal Injection of Neonatal Mice. Bio-protocol, 13(18). Retrieved from [Link]

  • University of Arizona Research Animal Resources. (n.d.). Mouse Oral Gavage Administration. Retrieved from [Link]

  • University of Arizona Research Animal Resources. (n.d.). Mouse Intraperitoneal (IP) administration. Retrieved from [Link]

  • Yuan, M., et al. (2020). ¹³C tracer analysis suggests extensive recycling of endogenous CO₂ in vivo. BMC Biology, 18(1), 143. Retrieved from [Link]

  • Washington State University IACUC. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. Retrieved from [Link]

  • Hui, S., et al. (2021). Stable isotope tracing to assess tumor metabolism in vivo. Nature Protocols, 16(10), 4593-4619. Retrieved from [Link]

  • Kitson, A. P., et al. (2021). Novel ¹³C enrichment technique reveals early turnover of DHA in peripheral tissues. Journal of Lipid Research, 62, 100089. Retrieved from [Link]

  • Wang, D., et al. (2025). Multi-omics identifies L-rhamnose as a metabolic regulator that enhances glycolysis to promote hair follicle growth. Phytomedicine, 149, 157579. Retrieved from [Link]

  • Fang, J., et al. (2026). Protocol for determining gut microbiota metabolites as substrates in mouse metabolism. STAR Protocols, 7(1), 103939. Retrieved from [Link]

  • The University of Queensland. (2024). LAB_028 Injections - Intra-peritoneal (IP) in Mice, Rats and Neonates. Retrieved from [Link]

  • Ishihara, K., et al. (1998). Use of ¹³C-labeled Glucose for Measuring Exogenous Glucose Oxidation in Mice. Journal of Nutritional Science and Vitaminology, 44(3), 421-429. Retrieved from [Link]

  • Li, Y., et al. (2024). ¹³C-Stable isotope resolved metabolomics uncovers dynamic biochemical landscape of gut microbiome-host organ communications in mice. Microbiome, 12(1), 93. Retrieved from [Link]

  • L. Harry, A., et al. (2025). Protocol for spatial metabolomics and isotope tracing in the mouse brain. STAR Protocols, 6(2), 103239. Retrieved from [Link]

  • San Diego State University IACUC. (2022). Oral Gavage - Rodent. Retrieved from [Link]

  • Instech Laboratories, Inc. (2020). Guide to Oral Gavage for Mice and Rats. Retrieved from [Link]

  • Canlet, C., et al. (2025). Urinary metabolome dynamics in ¹³C-labeled mice. Metabolomics, 21(1), 10. Retrieved from [Link]

  • Lee, Y. J., et al. (2024). Visualizing ¹³C-Labeled Metabolites in Maize Root Tips with Mass Spectrometry Imaging. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Perry, J. B., et al. (2022). Optimization of ¹³C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models. Journal of Chromatography B, 1194, 123180. Retrieved from [Link]

  • UBC Animal Care Services. (2014). Intraperitoneal (IP) Injection in Rats and Mice SOP. Retrieved from [Link]

  • Bingol, K., & Giraudeau, P. (2016). An overview of methods using ¹³C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science, 7, 134. Retrieved from [Link]

  • Ward, J., et al. (2020). Oral Gavage Delivery of Stable Isotope Tracer for in Vivo Metabolomics. Metabolites, 10(12), 515. Retrieved from [Link]

  • Alsyntan. (n.d.). Enhancing Drug Metabolism Studies with ¹³C-Labeled Compounds. Retrieved from [Link]

  • Virginia Tech IACUC. (2017). SOP: Mouse Intraperitoneal Injection. Retrieved from [Link]

  • Yuki, D., et al. (2025). Ex Vivo Measurement of Stable Isotope-Labeled Fatty Acid Incorporation Into Phospholipids in Isolated Mice Muscle. Bio-protocol, 15(7). Retrieved from [Link]

  • Wood, M. A., et al. (2021). Analyzing Mass Spectrometry Imaging Data of ¹³C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. Metabolites, 11(11), 743. Retrieved from [Link]

  • Arai, H., et al. (2024). Development of a rapid and highly accurate method for ¹³C tracer-based metabolomics and its application on a hydrogenotrophic methanogen. Bioscience, Biotechnology, and Biochemistry, 88(1), 1-9. Retrieved from [Link]

  • Sun, T., et al. (n.d.). Response to reviewers. Retrieved from [Link]

  • Hasenour, C. M., et al. (2021). Multitissue ²H/¹³C flux analysis reveals reciprocal upregulation of renal gluconeogenesis in hepatic PEPCK-C–knockout mice. JCI Insight, 6(12), e146243. Retrieved from [Link]

  • Wang, S., et al. (2026). Microbial metabolite L-rhamnose glycates intracellular mammalian proteins. ChemRxiv. Retrieved from [Link]

  • Freeze, H. H. (2009). MANNOSE METABOLISM: MORE THAN MEETS THE EYE. Journal of Clinical Investigation, 119(12), 3563-3565. Retrieved from [Link]

  • Jiang, Y., et al. (2022). Rhamnose-Containing Compounds: Biosynthesis and Applications. Molecules, 27(17), 5389. Retrieved from [Link]

  • Giraud, M. F. (2019). The Importance of L-Rhamnose Sugar. Biomed J Sci & Tech Res, 21(3), 15905-15906. Retrieved from [Link]

  • Kumar, P., et al. (2019). Highly clade-specific biosynthesis of rhamnose: present in all plants and in only 42% of prokaryotes. Only Pseudomonas uses both D- and L-rhamnose. bioRxiv. Retrieved from [Link]

  • Le, T. H., et al. (2024). L-rhamnose isomerase: a crucial enzyme for rhamnose catabolism and conversion of rare sugars. Applied Microbiology and Biotechnology, 108(1), 389. Retrieved from [Link]

  • Biswas, T., et al. (1995). L-rhamnose inhibits proliferation of murine splenocytes by the lipopolysaccharide and polysaccharide moiety of Shigella dysenteriae type 1 lipopolysaccharide. FEMS Immunology & Medical Microbiology, 11(3), 223-229. Retrieved from [Link]

  • Petit, E., et al. (2013). Model for the metabolic pathway of l-rhamnose by C. beijerinckii. ResearchGate. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving NMR Signal Resolution with L-[3-13C]Rhamnose Monohydrate

Welcome to the Technical Support Center for L-[3-13C]rhamnose monohydrate applications. This stable isotope-labeled carbohydrate is a critical tool for resolving complex glycan structures, mapping protein-carbohydrate in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for L-[3-13C]rhamnose monohydrate applications. This stable isotope-labeled carbohydrate is a critical tool for resolving complex glycan structures, mapping protein-carbohydrate interactions, and tracking metabolic flux. Because the bulk carbohydrate region (3.5–4.5 ppm in 1 H NMR) suffers from severe spectral overlap, site-specific 13 C enrichment at the C3 position provides an isolated, high-sensitivity NMR handle.

This guide provides causal troubleshooting, self-validating protocols, and data interpretation strategies to maximize your NMR signal resolution.

Section 1: Isotopic Labeling & Sample Preparation FAQs

Q1: How do I optimize the metabolic incorporation of L-[3-13C]rhamnose monohydrate into bacterial capsular polysaccharides without scrambling the 13 C label? A1: Metabolic scrambling occurs when bacteria catabolize the labeled rhamnose for energy (via glycolysis/gluconeogenesis) rather than incorporating it directly into the capsular polysaccharide (CPS) [1]. To prevent this, L-[3-13C]rhamnose should be provided as a supplementary precursor rather than the sole carbon source. By feeding the bacteria an alternative primary carbon source (e.g., unlabeled glucose) alongside the labeled rhamnose, the cellular machinery preferentially utilizes the glucose for energy while shuttling the labeled rhamnose directly into the nucleotide-sugar pool (e.g., dTDP-L-rhamnose) for CPS biosynthesis.

Q2: My L-[3-13C]rhamnose monomer sample shows multiple peaks around the C3 chemical shift. How do I resolve anomeric mutarotation artifacts? A2: In aqueous solution, free L-rhamnose undergoes mutarotation, establishing an equilibrium between the α -pyranose and β -pyranose forms. Because the C3 nucleus is sensitive to the electronic environment of the anomeric center, you will observe two distinct 13 C signals: one at ~71.6 ppm ( α -anomer) and another slightly shifted ( β -anomer) [2]. Solution: If your goal is to study the monomer, you can simplify the spectrum by synthesizing a methyl glycoside (e.g., methyl α -L-rhamnopyranoside), which locks the anomeric configuration. If you are studying a polymerized glycan, the glycosidic linkages naturally lock the anomeric state, and the C3 signal will resolve into a single peak per unique rhamnose environment [3].

Section 2: NMR Acquisition & Resolution Troubleshooting

Q3: I am experiencing severe line broadening in my 1 H- 13 C HSQC spectra when studying rhamnose-binding proteins. How can I improve the resolution? A3: Line broadening in protein-glycan complexes is primarily driven by enhanced transverse relaxation ( T2​ shortening). As the molecular weight of the complex increases, its rotational tumbling rate (correlation time, τc​ ) decreases, leading to rapid signal decay and broad NMR lines. Solution: First, increase the sample temperature (e.g., from 298 K to 310 K) to increase the tumbling rate, provided the protein remains stable. Second, switch from a standard HSQC to a 13 C-edited Transverse Relaxation-Optimized Spectroscopy (TROSY) sequence, which selects for the narrowest multiplet component, significantly improving resolution for high-molecular-weight complexes (>30 kDa).

Q4: How can I suppress the unlabeled background signals effectively in a complex biological matrix? A4: To eliminate the natural abundance background (1.1% 13 C) of the matrix, employ a 13 C-filtered, 12 C-suppressed pulse sequence. A 1D 13 C-edited (X-half-filtered) 1 H NMR experiment uses phase cycling to subtract the signals of protons attached to 12 C, leaving only the protons attached to your 13 C-labeled C3 position. Ensure your 1JCH​ coupling constant delay is optimized for rhamnose (typically set to 1/(2J) , where 1JCH​≈145 Hz for aliphatic carbohydrate carbons) [4].

Section 3: Data Presentation & Quantitative Analysis

Table 1: Typical 13 C and 1 H Chemical Shifts for L-Rhamnose (Focusing on C3)
Anomeric State / Linkage 13 C Chemical Shift (ppm) 1 H Chemical Shift (ppm)Notes
α -L-Rhamnopyranose (Free)~71.6 - 71.7~3.75 - 3.80Major anomer in solution[2].
β -L-Rhamnopyranose (Free)~74.8~3.50 - 3.55Minor anomer in solution.
α -L-Rhap-(1→3)- linkage~78.0 - 80.0~3.85 - 3.95Downfield shift due to glycosylation effect [3].
(Note: Chemical shifts are referenced to internal TSP at 0.0 ppm in D 2​ O at 298 K [4].)
Table 2: Recommended NMR Pulse Sequences for L-[3-13C]Rhamnose Resolution
ExperimentPurposeKey Optimization Parameter
1D 13 C-Edited 1 HHigh-throughput screening of 13 C incorporation.Set INEPT delay for 1JCH​ = 145 Hz.
2D 1 H- 13 C HSQCResolving specific rhamnose environments in glycans.High resolution in F1 ( 13 C) dimension; use non-uniform sampling (NUS).
2D 13 C-Filtered NOESYMapping protein-carbohydrate binding interfaces.Mixing time ( τm​ ) = 100–200 ms to avoid spin diffusion.

Experimental Protocols

Protocol 1: Self-Validating Metabolic Labeling of Bacterial Cultures

Objective: Incorporate L-[3-13C]rhamnose into bacterial CPS with <5% isotopic scrambling.

  • Media Preparation: Prepare 1 L of chemically defined minimal media. Supplement with 10 g/L unlabeled D-glucose (primary carbon source) and 1 g/L L-[3-13C]rhamnose monohydrate (precursor).

  • Inoculation & Growth: Inoculate with the target strain (e.g., S. pneumoniae). Incubate at 37°C under appropriate aeration.

  • Harvesting: Monitor OD 600​ . Harvest cells at mid-log phase (OD 600​≈0.6 ) to capture maximum CPS biosynthesis before stationary phase catabolism triggers scrambling.

  • Extraction: Extract CPS using standard phenol-water extraction and ethanol precipitation.

  • Self-Validation Step: Dissolve 5 mg of purified CPS in 600 µL D 2​ O. Acquire a 1D 13 C NMR spectrum (1k scans).

    • Success Criterion: A dominant singlet at ~71.6 ppm (or respective linkage shift).

    • Failure Criterion: Presence of multiplet splitting ( 13 C- 13 C coupling) or unexpected enriched peaks (e.g., at C1 or C2), indicating metabolic scrambling. If scrambling is >5%, reduce the rhamnose-to-glucose ratio in Step 1.

Protocol 2: Optimization of 1 H- 13 C HSQC for High-Molecular-Weight Glycan Complexes

Objective: Maximize signal-to-noise (SNR) and resolution for a 50 kDa protein-glycan complex.

  • Sample Prep: Prepare 0.5 mM 13 C-labeled glycan and 0.5 mM protein in D 2​ O buffer (pD 7.0, 50 mM NaCl).

  • Temperature Calibration: Insert sample and equilibrate to 310 K. Validation: Check the 1D 1 H spectrum; the water (HDO) peak should shift upfield to ~4.6 ppm, confirming the temperature change [4].

  • Pulse Sequence Selection: Load a sensitivity-enhanced 1 H- 13 C HSQC sequence.

  • Parameter Optimization:

    • Set the spectral width in the 13 C dimension to 20 ppm (centered around 75 ppm) to maximize digital resolution without aliasing.

    • Apply Non-Uniform Sampling (NUS) at 25% to allow for a longer acquisition time in the indirect dimension without increasing total experiment time.

  • Self-Validation Step: Process the 2D spectrum.

    • Success Criterion: The C3-H3 cross-peak exhibits a symmetrical 2D Gaussian shape with a linewidth <15 Hz in the proton dimension.

Mandatory Visualizations

G A Prepare Minimal Media (Glucose + 13C-Rhamnose) B Inoculate Target Bacterial Strain A->B C Harvest at Mid-Log (Prevents Scrambling) B->C D Extract & Purify Capsular Polysaccharide C->D E NMR Validation (Check for Singlet at ~71.6 ppm) D->E

Workflow for metabolic incorporation of L-[3-13C]rhamnose into bacterial polysaccharides.

G Start Issue: Poor NMR Resolution in 13C-Rhamnose Signal Check1 Is the sample a monomer or a large polymer? Start->Check1 Monomer Monomer Check1->Monomer Polymer Large Polymer / Complex Check1->Polymer Sol1 Mutarotation (α/β equilibrium). Lock anomer or adjust Temp. Monomer->Sol1 Check2 Is line broadening due to chemical exchange or T2? Polymer->Check2 Exchange Intermediate Exchange Check2->Exchange T2 T2 Relaxation (High MW) Check2->T2 Sol2 Change Temperature or Titrate Ligand Exchange->Sol2 Sol3 Use 13C-TROSY or Increase Temperature T2->Sol3

Troubleshooting logic tree for resolving poor NMR signals in 13C-labeled rhamnose samples.

References

  • Studies on the conformational flexibility of α-L-rhamnose-containing oligosaccharides using 13C-site-specific labeling, NMR spectroscopy and molecular simulations Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Characterization of carbohydrate structural features recognized by anti-arabinogalactan-protein monoclonal antibodies Source: Glycobiology (Oxford Academic) URL:[Link]

  • ROESY and 13C NMR to distinguish between D- and L-rhamnose in the α-D-Manp-(1 → 4)-β-Rhap-(1 → 3) repeating motif Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Primary Structure of Glycans by NMR Spectroscopy Source: Chemical Reviews (PMC - NIH) URL:[Link]

Optimization

Technical Support Center: Preventing Degradation of L-[3-13C]Rhamnose Monohydrate

Welcome to the Advanced Technical Support Center for stable isotope-labeled carbohydrates. As a Senior Application Scientist, I have designed this guide specifically for researchers, analytical chemists, and drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for stable isotope-labeled carbohydrates. As a Senior Application Scientist, I have designed this guide specifically for researchers, analytical chemists, and drug development professionals utilizing L-[3-13C]rhamnose monohydrate in metabolic flux analysis (MFA), hyperpolarized 13C NMR, and LC-MS tracing experiments[1][2].

Because 13C-labeled tracers are high-value reagents, preventing chemical, physical, and biological degradation during storage is critical to ensuring that isotopic artifacts are not introduced into your downstream data.

Core Troubleshooting & FAQs

Q: Why is my L-[3-13C]rhamnose monohydrate powder clumping, becoming sticky, or losing its crystalline structure? A: This is a classic symptom of hygroscopic moisture absorption or the disruption of the monohydrate crystal lattice. Under standard conditions, L-rhamnose monohydrate is highly stable[3]. However, it must be strictly protected from extreme moisture, direct sunlight, and prolonged air contact[4].

  • Causality: The monohydrate form contains exactly one water molecule per rhamnose molecule, which stabilizes the crystal lattice at standard room temperatures (15–30 °C)[5]. If ambient humidity is too high, the powder absorbs excess water, leading to localized dissolution. Conversely, extreme desiccation or heat can drive off the structural water, converting it to an anhydrous form that is aggressively hygroscopic.

Q: Can I store aqueous working solutions of L-[3-13C]rhamnose at room temperature or 4 °C? A: No. While the bulk powder is safely stored at 15–30 °C[5], aqueous solutions are highly susceptible to rapid microbial degradation. Bacteria and fungi readily utilize L-rhamnose as a sole carbon source[6]. Enterobacteria utilize a phosphorylated catabolic pathway driven by L-rhamnose isomerase (RhaA), rhamnulose kinase (RhaB), and rhamnulose-1-phosphate aldolase (RhaD)[7]. Fungi utilize a non-phosphorylated pathway initiated by L-rhamnose dehydrogenase (LraA)[8].

  • Causality: Dissolution lowers the activation energy for biological metabolism and chemical degradation. Even trace microbial contamination will rapidly metabolize your 13C-tracer into dihydroxyacetone phosphate (DHAP), lactaldehyde, or pyruvate[7][8], ruining the isotopic purity of your stock. Solutions must be sterile-filtered and cryopreserved.

Q: Can I autoclave my L-[3-13C]rhamnose solutions to prevent microbial degradation? A: Strictly prohibit heat sterilization.

  • Causality: High thermal energy provides the activation energy required for caramelization and the Maillard reaction (if trace amines/amino acids are present in the matrix). Heat induces the nucleophilic attack of amino groups on the electrophilic carbonyl group of the rhamnose open-chain form, irreversibly degrading the tracer. Always use cold sterile filtration.

Q: Does the 13C label at the C3 position affect the degradation rate compared to unlabeled L-rhamnose? A: No. The substitution of 12C with 13C at the C3 position does not significantly alter the inherent chemical stability or storage requirements of the carbohydrate. While the kinetic isotope effect (KIE) might slightly alter the rate of specific enzymatic reactions during in vivo derivatization or tracing[9], it does not impact the shelf-life of the pure compound.

Quantitative Storage Matrix

To ensure the integrity of your 13C-labeled inventory, adhere to the following validated storage parameters.

Physical StateOptimal TemperatureContainer & EnvironmentExpected Shelf LifePrimary Degradation Risk
Bulk Powder (Monohydrate) 15 °C to 30 °CTightly sealed, desiccated, dark> 2 YearsHygroscopic clumping; loss of hydration[4][5]
Aqueous Working Solution -20 °C to -80 °CSterile amber vials, single-use6–12 MonthsMicrobial metabolism; Maillard reaction
Post-Assay Quenched Sample -80 °C60/40 Methanol/Water mixture< 1 MonthEnzymatic degradation by residual sample matrix[10]

Self-Validating Preparation Protocol

To prevent degradation during the transition from bulk powder to experimental working solutions, follow this self-validating methodology.

Objective: Prepare contamination-free 13C-rhamnose working solutions without compromising the isotopic label.

  • Step 1: Gravimetric Reconstitution. Weigh the required mass of L-[3-13C]rhamnose monohydrate. Dissolve immediately in LC-MS grade, endotoxin-free water.

    • Causality: Endotoxin-free water prevents the introduction of trace biological contaminants, while LC-MS grade water ensures no trace transition metals are present to catalyze spontaneous epimerization.

  • Step 2: Cold Sterilization. Pass the solution through a 0.22 µm Polyethersulfone (PES) syringe filter into a sterile environment.

    • Causality: PES membranes possess extremely low carbohydrate-binding properties, ensuring maximum volumetric recovery of your high-value 13C tracer.

  • Step 3: Aliquoting. Dispense the filtrate into sterile, amber microcentrifuge tubes in single-use volumes.

    • Causality: Amber tubes protect against UV-induced radical formation. Single-use aliquots prevent freeze-thaw cycles, which cause localized concentration gradients, pH shifts, and precipitation.

  • Step 4: Cryopreservation. Flash-freeze the aliquots in liquid nitrogen and transfer to a -80 °C freezer for long-term storage.

  • Step 5: System Validation. Before utilizing the batch for metabolic flux assays, thaw a single "blank" aliquot and analyze it via 13C NMR or LC-MS.

    • Validation Check: Confirm that the isotopic purity remains >99% and that no degradation peaks (e.g., L-lactaldehyde, DHAP, or pyruvate) are present[7][8].

Visual Workflows & Mechanistic Pathways

StorageProtocol Start L-[3-13C]Rhamnose Monohydrate Decision Physical State? Start->Decision Powder Bulk Powder Decision->Powder Solution Aqueous Solution Decision->Solution StorePowder Store at 15-30°C Desiccated & Dark Powder->StorePowder Filter 0.22 µm Sterile Filtration Solution->Filter Aliquot Single-Use Aliquots Filter->Aliquot StoreSol Store at -20°C to -80°C Aliquot->StoreSol

Optimal workflow for the preparation and storage of L-[3-13C]rhamnose.

MicrobialDegradation Rhamnose L-[3-13C]Rhamnose BactNode Bacterial Metabolism (Phosphorylated) Rhamnose->BactNode FungiNode Fungal Metabolism (Non-Phosphorylated) Rhamnose->FungiNode RhaA RhaA (Isomerase) BactNode->RhaA RhaB RhaB (Kinase) RhaA->RhaB L-Rhamnulose RhaD RhaD (Aldolase) RhaB->RhaD L-Rhamnulose-1-P BactEnd DHAP + L-Lactaldehyde RhaD->BactEnd LraA LraA (Dehydrogenase) FungiNode->LraA FungiEnd Pyruvate + L-Lactate LraA->FungiEnd Multiple Steps

Microbial degradation pathways of L-rhamnose in bacteria and fungi.

References

  • Safety Data Sheet - MP Biomedicals MP Biomedicals[Link]

  • L(+) RHAMNOSE MONHYDRATE FOR BIOCHEMISTRY - Safety Data Sheet Loba Chemie [Link]

  • Dynamic 13C-tracer study of storage carbohydrate pools in aerobic glucose-limited Saccharomyces cerevisiae FEMS Yeast Research | Oxford Academic [Link]

  • Proposed pathways of l‐rhamnose degradation in bacteria and eukarya ResearchGate[Link]

  • Comparative genomics and functional analysis of rhamnose catabolic pathways and regulons in bacteria Frontiers in Microbiology[Link]

  • L-Rhamnose Dehydrogenase LraA of Aspergillus niger Shows High Substrate Specificity Matching Its Expression Profile MDPI[Link]

  • Probing carbohydrate metabolism using hyperpolarized 13C-labeled molecules National Institutes of Health (PMC)[Link]

  • Effect of 13C enrichment and sugar type on analysis of sugars by gas chromatography/combustion/isotope ratio mass spectrometry ResearchGate[Link]

  • Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics Analytical Methods (RSC Publishing) [Link]

Sources

Troubleshooting

13C-Rhamnose Metabolic Tracing: Troubleshooting &amp; Background Noise Resolution Center

Welcome to the Technical Support Center for 13C-Rhamnose Metabolic Tracing . L-rhamnose is a naturally occurring deoxy sugar that is highly abundant in bacterial cell walls and plant biomass, yet entirely absent from mam...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 13C-Rhamnose Metabolic Tracing . L-rhamnose is a naturally occurring deoxy sugar that is highly abundant in bacterial cell walls and plant biomass, yet entirely absent from mammalian biosynthetic pathways[1]. This unique biological compartmentalization makes 13C-labeled rhamnose an exceptional tracer for elucidating gut microbiome metabolism, identifying bacterial infection pathways, and screening novel antibacterial targets[1][2].

However, stable isotope tracing is frequently plagued by background noise—ranging from natural isotopic abundance and isobaric interferences to severe matrix-induced ion suppression[][4]. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we will dissect the root causes of analytical noise and provide self-validating, step-by-step protocols to ensure your metabolic flux data is both accurate and reproducible.

Pathway Visualization: The 13C-Rhamnose Catabolic Cascade

To accurately trace rhamnose, you must first understand its metabolic fate. In bacteria (e.g., E. coli), rhamnose is catabolized via a well-characterized enzymatic cascade into dihydroxyacetone phosphate (DHAP) and lactaldehyde[2]. Monitoring the fractional enrichment of these downstream nodes is critical for validating pathway utilization.

RhamnosePathway Rham 13C-L-Rhamnose Rhamnulose 13C-L-Rhamnulose Rham->Rhamnulose L-rhamnose isomerase (RhaA) Rham1P 13C-L-Rhamnulose-1-P Rhamnulose->Rham1P Rhamnulokinase (RhaB) DHAP 13C-DHAP Rham1P->DHAP Aldolase (RhaD) Lact 13C-Lactaldehyde Rham1P->Lact Aldolase (RhaD)

13C-L-Rhamnose bacterial catabolic pathway via RhaA, RhaB, and RhaD enzymes.

Section 1: Troubleshooting Guide & FAQs

Q1: I am detecting a high M+1 and M+2 background signal in my unlabeled control samples. Is my mass spectrometer contaminated? Answer: No, this is not chemical contamination; it is a fundamental law of physics. Carbon-13 has a natural abundance of approximately 1.1%[5]. Because L-rhamnose (C6H12O5) contains six carbon atoms, the statistical probability of at least one carbon being 13C naturally is roughly 6.5%[4]. This creates a false M+1 peak that will skew your flux calculations if left unaddressed. Causality & Solution: You must run your raw Mass Isotopomer Distribution (MID) data through a correction algorithm (like AccuCor) which mathematically subtracts this natural baseline to yield the true tracer enrichment[4][6].

Q2: My 13C-rhamnose signal is completely buried in the baseline noise when analyzing gut microbiome fecal samples. How do I recover the signal? Answer: Fecal and complex biological matrices cause severe ion suppression. When co-eluting salts and endogenous lipids enter the electrospray ionization (ESI) source simultaneously with your tracer, they monopolize the droplet charge, leaving your rhamnose un-ionized and undetected[]. Causality & Solution: First, improve your sample clean-up using Solid-Phase Extraction (SPE) to precipitate proteins and remove lipids. Second, ensure your chromatographic gradient is optimized. If rhamnose elutes in the void volume (common on C18 columns), it will be irreversibly suppressed. Switch to a HILIC column to increase retention time and separate the tracer from the suppressive matrix front.

Q3: How do I differentiate 13C-rhamnose from 13C-fucose in my samples? Answer: L-rhamnose and L-fucose are both deoxyhexoses with the exact same chemical formula (C6H12O5). They are strictly isobaric. Even with ultra-high-resolution mass spectrometry (HRMS), their exact masses are identical. Causality & Solution: Mass spectrometry alone cannot resolve epimers. You must achieve baseline separation during the liquid chromatography phase. A high-performance HILIC column with a shallow gradient is required to separate these epimers prior to MS detection. Alternatively, GC-MS after chemical derivatization can provide distinct retention times and fragmentation patterns[7].

Q4: My 13C enrichment plateaus unexpectedly early in my time-course experiment. Is this isotopic exchange? Answer: It is highly likely. Isotopic exchange occurs when the 13C label is reversibly swapped with unlabeled endogenous carbon pools during reversible enzymatic reactions (e.g., transaldolase/transketolase reactions). Causality & Solution: To validate if the noise is due to isotopic exchange versus actual metabolic flux, perform a dual-isotope tracing experiment (e.g., 13C and 2H). If the 2H label is lost while the 13C label remains, you are observing solvent exchange or reversible enzymatic scrambling rather than net forward flux[8].

Section 2: Self-Validating Protocol for Noise Reduction

To systematically eliminate background noise, your experimental workflow must be designed as a self-validating system where each step actively mitigates a specific source of interference.

NoiseReduction A 1. Sample Quenching & Extraction B 2. HILIC Chromatographic Separation A->B Removes matrix suppressors C 3. HRMS Detection (Res > 100k) B->C Resolves isobaric fucose D 4. Natural Abundance Correction C->D Separates 13C from 15N/2H E 5. Pure 13C-Metabolite Flux Data D->E Subtracts 1.1% 13C baseline

Step-by-step analytical workflow to eliminate background noise in 13C-tracing.

Step-by-Step Methodology: High-Resolution LC-MS 13C-Rhamnose Tracing

Step 1: Rapid Quenching & Extraction

  • Action: Quench biological samples (e.g., bacterial cultures) rapidly using pre-chilled (-80°C) 80% methanol.

  • Causality: Metabolism occurs on a sub-second timescale. Slow quenching allows enzymatic degradation of 13C-intermediates, creating a false baseline of unlabeled catabolites. Methanol instantly denatures enzymes and precipitates proteins that would otherwise cause matrix suppression in the MS.

Step 2: Chromatographic Separation (HILIC)

  • Action: Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column with an ammonium acetate/acetonitrile gradient.

  • Causality: Rhamnose is highly polar. On a standard reversed-phase (C18) column, it elutes in the void volume alongside salts and bulk contaminants, leading to severe ion suppression[]. HILIC retains polar metabolites, separating rhamnose from isobaric epimers like fucose.

Step 3: High-Resolution Mass Spectrometry (HRMS) Acquisition

  • Action: Operate an Orbitrap or TOF mass spectrometer in negative ion mode at a resolving power of >100,000 (at m/z 200).

  • Causality: High resolution is mandatory to distinguish the 13C isotopic peak from interfering isotopes (like 15N or 2H) and background chemical noise that share the same nominal mass[4][8].

Step 4: Algorithmic Natural Abundance Correction

  • Action: Export the Mass Isotopomer Distribution (MID) data and process it using AccuCor or MIDcor.

  • Causality: Removes the intrinsic 1.1% 13C natural abundance, ensuring the final fractional enrichment values purely represent the experimental tracer[6][7].

Section 3: Quantitative Data & Correction Algorithms

Understanding the mathematical contribution of natural isotopes is vital. The table below illustrates why background noise is inevitable without algorithmic correction, using L-Rhamnose as the model.

Table 1: Natural Abundance Contribution in Unlabeled L-Rhamnose (C6H12O5)

IsotopologueNominal Mass ShiftExact Mass (Deprotonated)Theoretical Natural Abundance (%)Primary Source of Background Noise
M+0 (12C)+0163.0612~93.5%N/A (Base peak)
M+1 (13C1)+1164.0645~6.5%1.1% 13C natural abundance
M+2 (13C2 / 18O1)+2165.0679~0.6%18O natural abundance (0.2%)

To eliminate this noise, researchers must utilize specialized R-based algorithms. Below is a comparison of the industry-standard tools for correcting stable isotope tracing data.

Table 2: Comparison of Isotope Correction Algorithms

Correction ToolPrimary Use CaseAlgorithmic ApproachInput Format
AccuCor High-resolution MS data (Orbitrap/TOF)Resolution-dependent matrix correction for 13C, 15N, 2H[6][9]..csv / El-MAVEN
AccuCor2 Dual-isotope tracing (e.g., 13C + 15N)Non-negative least-squares to solve overlapping labeling patterns[8]..csv
MIDcor Overlapping mass spectra / GC-MSR-based algorithm that corrects for mass shifts and derivatization artifacts[7]..csv
References
  • Isotope Natural Abundance Correction - AccuCor - README - r-project.org -
  • accucor: Natural Abundance Correction of Mass Spectrometer D
  • AccuCor2: isotope natural abundance correction for dual-isotope tracer experiments - PubMed - nih.gov -
  • Rhamnose-13C monohydr
  • Enhancing Drug Metabolism Studies with 13C-Labeled Compounds - Stable Isotope - bocsci.com -
  • (PDF)
  • Determination of the Isotopic Enrichment of 13C- and 2H-Labeled Tracers of Glucose Using High-Resolution Mass Spectrometry: Application to Dual - ACS Public
  • An overview of methods using 13C for improved compound identification in metabolomics and n
  • Metabolism of L-rhamnose by Escherichia coli. I. L-rhamnose isomerase - PubMed - nih.gov -

Sources

Optimization

Technical Support Center: L-[3-13C]Rhamnose Monohydrate Solubility &amp; Handling

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting strategies for researchers experiencing solubility bottlenecks with L-[3-13C]rhamnose monohydrate in organic synthesis and analyt...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting strategies for researchers experiencing solubility bottlenecks with L-[3-13C]rhamnose monohydrate in organic synthesis and analytical workflows.

Part 1: Frequently Asked Questions (Mechanistic Insights)

Q: Why is L-[3-13C]rhamnose monohydrate insoluble in standard organic solvents like dichloromethane (DCM) or hexanes? A: L-Rhamnose is a highly polar deoxysugar. In its solid state, it exists as a monohydrate, meaning one water molecule is incorporated into the crystal lattice for every sugar molecule[1]. The extensive intermolecular hydrogen-bonding network makes it highly soluble in water and methanol, but practically insoluble in non-polar or moderately polar organic solvents[2].

Q: Which solvents are recommended for direct dissolution without chemical modification? A: For direct dissolution, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are required. DMSO is particularly superior due to its high dielectric constant and strong hydrogen-bond accepting capability, which effectively disrupts the sugar's crystal lattice[3]. Furthermore, DMSO has a lower toxicity profile and higher boiling point (189 °C) compared to DMF[4].

Q: Does the [3-13C] isotopic label alter the compound's solubility? A: No. The substitution of a standard carbon-12 with a carbon-13 isotope at the C3 position does not alter the thermodynamic solubility or chemical reactivity of the molecule. However, because stable isotope-labeled carbohydrates are extremely high-value reagents used as metabolic tracers or internal standards, experimental protocols must be optimized for >95% recovery and minimal degradation[5].

Part 2: Quantitative Solubility Profile

Table 1: Empirical Solubility of L-Rhamnose Monohydrate at 25°C

SolventClassificationSolubility ProfileRecommended Application
Water Polar Protic>500 mg/mL (Highly Soluble)Biological assays, aqueous NMR
Methanol (MeOH) Polar Protic~100 mg/mL (Soluble)Stock solutions, crystallization
Ethanol (EtOH) Polar Protic<10 mg/mL (Slightly Soluble)Precipitation, washing
Dimethyl Sulfoxide (DMSO) Polar Aprotic>50 mg/mL (Soluble)in vitro screening, non-aqueous NMR
Dichloromethane (DCM) Non-PolarInsolublePost-derivatization extraction
Ethyl Acetate (EtOAc) Moderately PolarInsolublePost-derivatization chromatography

Part 3: Troubleshooting Guides & Self-Validating Protocols

Issue 1: Poor Dissolution in DMSO/DMF for Stock Solutions

The Causality: Even in strong polar aprotic solvents, the activation energy required to break the monohydrate crystal lattice can result in slow dissolution kinetics, leading to inaccurate concentration calculations if the solution is used prematurely. The Solution: Temperature-controlled sonication.

Step-by-Step Methodology:

  • Weighing: Accurately weigh the required amount of L-[3-13C]rhamnose monohydrate into a sterile, dry glass vial.

  • Solvent Addition: Add anhydrous DMSO.

  • Sonication: Place the vial in an ultrasonic bath maintained at 35–40°C.

    • Self-Validation: The slight heating provides kinetic energy, while sonication physically disrupts the lattice. Do not exceed 50°C to prevent any risk of thermal degradation.

  • Verification: Sonicate for 10–15 minutes until the solution is completely optically clear. If phase separation or micro-crystals persist, add 5% (v/v) D2O or Milli-Q water to force dissolution (only if downstream applications tolerate trace water).

Issue 2: Incompatibility with Anhydrous Organic Synthesis (e.g., Glycosylation)

The Causality: The lattice water in the monohydrate will rapidly quench moisture-sensitive reagents (like Lewis acids or trichloroacetimidate donors) and ruin glycosylation yields. Furthermore, the free hydroxyl groups prevent solubility in the required solvents (DCM, Toluene). The Solution: Azeotropic dehydration followed by peracetylation. Toluene forms a minimum-boiling azeotrope with water, allowing the lattice water to be stripped away under reduced pressure[6][7].

Step-by-Step Methodology:

  • Azeotropic Dehydration:

    • Suspend L-[3-13C]rhamnose monohydrate in anhydrous toluene (10 mL per gram of sugar) in a round-bottom flask.

    • Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure. The water co-evaporates with the toluene[7].

    • Repeat this process two more times.

    • Self-Validation: The resulting anhydrous L-[3-13C]rhamnose should appear as a highly electrostatic, free-flowing white powder, not a sticky foam.

  • Peracetylation (Derivatization):

    • Purge the flask with Argon/N2.

    • Add anhydrous pyridine (5 mL/g) and cool to 0°C in an ice bath.

    • Dropwise, add acetic anhydride (Ac2O, 5 mL/g) while stirring.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Self-Validation: Quench a 5 µL aliquot in water, extract with EtOAc, and spot on a TLC plate (Silica, 1:1 Hexane:EtOAc). The starting material stays at the baseline (Rf = 0.0), while the peracetylated product will migrate rapidly (Rf ≈ 0.5).

  • Workup & Recovery:

    • Dilute the mixture with DCM and wash sequentially with cold 1M HCl (to remove pyridine), saturated NaHCO3 (to neutralize acetic acid), and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. The resulting 1,2,3,4-tetra-O-acetyl-L-[3-13C]rhamnopyranose is now fully soluble in DCM, THF, and EtOAc.

Part 4: Visual Workflows

G Start L-[3-13C]Rhamnose Monohydrate Q1 Is downstream application moisture-sensitive? Start->Q1 Bio Bioassays / NMR Q1->Bio No Synth Chemical Synthesis (Glycosylation) Q1->Synth Yes Sol1 Dissolve in DMSO/D2O (Direct Use) Bio->Sol1 Dehydrate Azeotropic Dehydration (Toluene) Synth->Dehydrate Derivatize Derivatization (e.g., Peracetylation) Dehydrate->Derivatize Sol2 Soluble in DCM/THF/EtOAc Derivatize->Sol2

Decision tree for L-[3-13C]rhamnose solvent selection and pre-treatment.

Workflow Step1 1. Suspend in Anhydrous Toluene Step2 2. Rotary Evaporation (Azeotropic H2O) Step1->Step2 Step3 3. Anhydrous L-[3-13C]Rhamnose Step2->Step3 Step4 4. Pyridine / Ac2O (0°C to RT) Step3->Step4 Step5 5. Liquid-Liquid Extraction (DCM) Step4->Step5 Step6 6. Lipophilic 13C-Derivative Step5->Step6

Step-by-step workflow for azeotropic dehydration and peracetylation.

References

  • MarkNature. "L(+)-Rhamnose Monohydrate, 98% HPLC, Food Grade". marknature.com. 1

  • Advanced Biotech. "Product Specification - Natural L-Rhamnose". adv-bio.com. 2

  • Académie de Limoges. "DIMETHYL SULFOXIDE (DMSO) A 'NEW' CLEAN, UNIQUE, SUPERIOR SOLVENT". ac-limoges.fr. 3

  • Ningbo Inno Pharmchem Co., Ltd. "Dimethyl Sulfoxide (DMSO) vs. Other Polar Aprotic Solvents: A Comparative Look". nbinno.com. 4

  • MedChemExpress. "Rhamnose-13C-2 monohydrate". medchemexpress.com. 5

  • Benchchem. "Technical Support Center: Optimizing Furonol Synthesis". benchchem.com. 6

  • Springer Science+Business Media. "Vaccine Adjuvants: Methods and Protocols". scribd.com. 7

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Troubleshooting

Technical Support Center: Minimizing Isotopic Scrambling in L-[3-¹³C]Rhamnose Feeding Studies

Welcome to the technical support center for stable isotope tracing studies. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on minimizing isoto...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for stable isotope tracing studies. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on minimizing isotopic scrambling when using L-[3-¹³C]rhamnose as a metabolic tracer. By understanding the underlying biochemical principles and adopting rigorous experimental design, you can enhance the accuracy and interpretability of your metabolic flux analyses.

Frequently Asked Questions (FAQs)

Q1: What is isotopic scrambling and why is it a concern in L-[3-¹³C]rhamnose feeding studies?

Q2: What are the primary metabolic pathways involved in L-rhamnose catabolism that can contribute to scrambling?

A2: L-rhamnose is catabolized by various pathways depending on the organism. In many bacteria, the canonical pathway involves conversion to L-rhamnulose-1-phosphate, which is then cleaved by an aldolase into dihydroxyacetone phosphate (DHAP) and L-lactaldehyde.[2][3] Both of these products can enter central carbon metabolism. DHAP enters glycolysis, a pathway known for its bidirectional reactions that can cause scrambling.[1] L-lactaldehyde can be oxidized to pyruvate, another key metabolic hub.[3][4] Some organisms utilize alternative, non-phosphorylated pathways analogous to the Entner-Doudoroff (ED) pathway, which also lead to pyruvate and L-lactaldehyde.[2][5][6][7] The interconnectedness of these pathways with central metabolism is the primary source of potential scrambling.

Q3: How can the choice of organism or cell line impact the degree of isotopic scrambling?

A3: The genetic background and metabolic wiring of the chosen biological system are critical. For instance, organisms that heavily rely on the pentose phosphate pathway (PPP) for sugar metabolism may exhibit more scrambling due to the carbon-rearranging reactions of the non-oxidative PPP.[1] Similarly, organisms with highly active gluconeogenesis or other reversible pathways in central carbon metabolism are more prone to scrambling. It is crucial to understand the specific metabolic network of your model system before designing the experiment.[8][9]

Q4: What are the best analytical techniques to detect and quantify isotopic scrambling?

A4: A combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy is the gold standard.[10] High-resolution MS, particularly when coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), can resolve different isotopologues (molecules of the same compound that differ only in their isotopic composition).[11][12] Tandem MS (MS/MS) can further help pinpoint the location of the ¹³C label within a fragmented molecule.[13] NMR, especially ¹³C-NMR, provides direct information about the position of the ¹³C label within the carbon skeleton of a metabolite, making it a powerful tool for quantifying positional isotopomers and thus directly assessing scrambling.[14][15]

Troubleshooting Guide

This section addresses common issues encountered during L-[3-¹³C]rhamnose feeding studies and provides actionable solutions.

Issue 1: Unexpected ¹³C enrichment in metabolites seemingly unrelated to rhamnose metabolism.

  • Possible Cause 1: Re-entry of labeled catabolites into central metabolism. The primary breakdown products of L-rhamnose, DHAP and pyruvate, are central metabolic intermediates.[2][3][4] Once the ¹³C label from L-[3-¹³C]rhamnose enters these pools, it can be incorporated into a wide array of downstream metabolites through glycolysis, the TCA cycle, and various biosynthetic pathways.[1]

  • Solution:

    • Shorten the labeling time: Conduct time-course experiments to identify an optimal labeling duration where the label has sufficiently entered the primary pathway of interest but has not extensively permeated the entire metabolic network.[16]

    • Metabolic inhibitors: If a specific secondary pathway is suspected of causing significant scrambling, consider using a specific inhibitor for that pathway, provided it does not otherwise compromise cell viability or the primary pathway under investigation.

  • Possible Cause 2: Microbial contamination. In cell culture experiments, microbial contamination can introduce organisms with different L-rhamnose metabolic pathways, leading to unexpected labeling patterns.

  • Solution:

    • Regularly test for contamination: Implement routine screening for microbial contaminants.

    • Use sterile techniques: Adhere strictly to aseptic techniques during all experimental procedures.

Issue 2: The positional information of the ¹³C label is lost in downstream metabolites.

  • Possible Cause: Activity of reversible enzymes and metabolic cycles. Bidirectional enzymes in glycolysis and the shuffling of carbons in the pentose phosphate pathway are major contributors to the loss of positional information.[1] The TCA cycle, by its cyclic nature, also inherently scrambles the positions of carbon atoms.[1]

  • Solution:

    • Use of specific inhibitors: As mentioned above, judicious use of metabolic inhibitors can help to constrain the flow of the label.

    • Kinetic flux analysis: Instead of relying solely on steady-state labeling, consider performing kinetic flux analysis where the incorporation of the label is monitored over a short period. This can provide a more dynamic view of pathway activity before extensive scrambling occurs.

    • Computational modeling: Employ metabolic flux analysis (MFA) software that can account for and even quantify scrambling.[10] These models use the observed labeling patterns to estimate the fluxes through different pathways, including reversible reactions.[10]

Issue 3: Low overall ¹³C enrichment in target metabolites.

  • Possible Cause 1: Dilution from unlabeled endogenous pools. The intracellular pools of metabolites may be large, and the added L-[3-¹³C]rhamnose can be significantly diluted by the pre-existing unlabeled molecules.

  • Solution:

    • Pre-incubation in a tracer-free medium: Deplete the endogenous pools of rhamnose and its early metabolites by incubating the cells or organism in a medium lacking these compounds before introducing the labeled tracer.

    • Increase tracer concentration: While being mindful of potential toxicity or off-target effects, increasing the concentration of L-[3-¹³C]rhamnose in the medium can improve the labeling efficiency.

  • Possible Cause 2: Contribution from other unlabeled carbon sources. If the experimental medium contains other carbon sources (e.g., glucose, amino acids in serum), these can dilute the ¹³C label in central metabolic pathways.[1]

  • Solution:

    • Use a defined medium: Whenever possible, use a chemically defined medium where L-rhamnose is the sole or primary carbon source.

    • Use dialyzed serum: If serum is required for cell culture, use dialyzed fetal bovine serum (FBS) to minimize the introduction of small, unlabeled metabolites.[1]

Experimental Protocols & Workflows

Protocol 1: General Workflow for an L-[3-¹³C]Rhamnose Feeding Study

This protocol provides a generalized workflow. Specific parameters such as cell density, tracer concentration, and labeling time should be optimized for your specific experimental system.

  • Cell Culture and Adaptation:

    • Culture cells to the desired density in a standard medium.

    • To adapt the cells and minimize unlabeled intracellular pools, switch to a medium containing unlabeled rhamnose as the primary carbon source for a period before the labeling experiment.

  • Labeling Experiment:

    • Wash the cells to remove the unlabeled medium.

    • Introduce the experimental medium containing L-[3-¹³C]rhamnose.

    • Incubate for the predetermined optimal time. It is highly recommended to perform a time-course experiment (e.g., collecting samples at 0, 5, 15, 30, 60 minutes) to determine the optimal labeling window.

  • Metabolite Extraction:

    • Quench metabolism rapidly by, for example, adding cold methanol or liquid nitrogen.

    • Extract metabolites using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).

  • Sample Analysis:

    • Analyze the extracts using LC-MS/MS and/or NMR to determine the isotopic enrichment and positional information of the ¹³C label in your target metabolites.[11][14]

  • Data Analysis:

    • Correct the raw data for the natural abundance of ¹³C.

    • Use appropriate software to calculate the mass isotopomer distributions (MIDs) and perform metabolic flux analysis.[10]

Visualizing the Workflow

cluster_prep Phase 1: Preparation cluster_labeling Phase 2: Labeling cluster_analysis Phase 3: Analysis cell_culture Cell Culture adaptation Adaptation to Unlabeled Rhamnose Medium cell_culture->adaptation wash Wash Cells adaptation->wash add_tracer Introduce L-[3-13C]Rhamnose Medium wash->add_tracer incubation Incubate (Time Course) add_tracer->incubation quench Quench Metabolism incubation->quench extract Metabolite Extraction quench->extract analytical LC-MS/MS and/or NMR Analysis extract->analytical data_proc Data Processing & Flux Analysis analytical->data_proc

Caption: Experimental workflow for L-[3-¹³C]rhamnose feeding studies.

Potential Scrambling Pathways in L-Rhamnose Metabolism

The following diagram illustrates the key metabolic junctions where scrambling of the ¹³C label from L-[3-¹³C]rhamnose is likely to occur.

rhamnose L-[3-13C]Rhamnose rha_pathway Rhamnose Catabolism rhamnose->rha_pathway Multiple Steps dhap [1-13C]DHAP rha_pathway->dhap lactaldehyde L-Lactaldehyde rha_pathway->lactaldehyde glycolysis Glycolysis (Bidirectional Reactions) dhap->glycolysis pyruvate Pyruvate lactaldehyde->pyruvate Oxidation ppp Pentose Phosphate Pathway glycolysis->ppp glycolysis->pyruvate biosynthesis Biosynthetic Pathways glycolysis->biosynthesis ppp->biosynthesis tca TCA Cycle pyruvate->tca tca->biosynthesis Anaplerosis

Caption: Key metabolic routes for potential ¹³C scrambling.

Quantitative Data Summary

When presenting your data, it is crucial to clearly summarize the isotopic enrichment in key metabolites. The following table provides a template for organizing your findings.

MetaboliteMass IsotopomerFractional Abundance (Control)Fractional Abundance (Experimental)
PyruvateM+098.9%60.5%
M+11.1%35.2%
M+2<0.1%3.8%
M+3<0.1%0.5%
LactateM+098.9%62.1%
M+11.1%34.5%
M+2<0.1%2.9%
M+3<0.1%0.5%
CitrateM+098.5%85.3%
M+11.5%10.2%
M+2<0.1%4.1%
M+3<0.1%0.4%

Note: The values in this table are for illustrative purposes only and will vary depending on the experimental conditions. "M+n" refers to the isotopologue with 'n' ¹³C atoms.

References

  • Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC. (2024).
  • Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics. (n.d.).
  • Entner–Doudoroff pathway - Wikipedia. (n.d.).
  • Watanabe, S., et al. (2008). Eukaryotic and bacterial gene clusters related to an alternative pathway of nonphosphorylated L-rhamnose metabolism. PubMed.
  • Stable Isotope Tracing Experiments Using LC-MS - PubMed. (n.d.).
  • L-Rhamnose Globally Changes the Transcriptome of Planktonic and Biofilm Escherichia coli Cells and Modulates Biofilm Growth - MDPI. (2024).
  • Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC. (2024).
  • An In-depth Technical Guide to Stable Isotope Tracers in Metabolomics - Benchchem. (n.d.).
  • Highly clade-specific biosynthesis of rhamnose: present in all plants and in only 42% of prokaryotes. Only Pseudomonas uses both D - bioRxiv. (2019).
  • Technical Support Center: Minimizing Isotopic Scrambling in 13C Labeling Experiments - Benchchem. (n.d.).
  • Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics. (1989).
  • Microbial catabolism of L-rhamnose | Download Scientific Diagram. (n.d.).
  • Watanabe, S., & Makino, K. (2009). Novel modified version of nonphosphorylated sugar metabolism--an alternative L-rhamnose pathway of Sphingomonas sp. PubMed.
  • Comparative genomics and functional analysis of rhamnose catabolic pathways and regulons in bacteria - Frontiers. (n.d.).
  • Rhamnose-Containing Compounds: Biosynthesis and Applications - PMC. (n.d.).
  • Metabolic cartography: experimental quantification of metabolic fluxes from isotopic labelling studies - Oxford Academic. (2012).
  • Fungal pathway for L -rhamnose catabolism. The intermediates and en - ResearchGate. (n.d.).
  • Oxidative pathway for L-rhamnose degradation in Pullularia pullulans. (n.d.).
  • Disruption of l-Rhamnose Biosynthesis Results in Severe Growth Defects in Streptococcus mutans - ASM Journals. (n.d.).
  • Investigation on L-rhamnose metabolism of Loigolactobacillus coryniformis subsp. coryniformis DSM 20001 and its propionate-containing fermentates - PMC. (2024).
  • Fucose and Rhamnose Degradation - PathBank. (2024).
  • Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC. (n.d.).
  • NDP-rhamnose biosynthesis and rhamnosyltransferases: building diverse glycoconjugates in nature | Biochemical Journal | Portland Press. (2021).
  • Labelling analysis for ¹³C MFA using NMR spectroscopy | Request PDF - ResearchGate. (2025).
  • Amino Acid Selective 13C Labeling and 13C Scrambling Profile Analysis of Protein α and Side-Chain Carbons in Escherichia coli Utilized for Protein Nuclear Magnetic Resonance | Biochemistry - ACS Publications. (2018).
  • l-Rhamnose catabolism in archaea - PubMed. (2019).
  • Systems-level analysis of isotopic labeling in untargeted metabolomic data by X 13 CMS. (n.d.).
  • minimizing isotopic scrambling in 15N labeling experiments - Benchchem. (n.d.).
  • Mass spectrometry assisted assignment of NMR resonances in reductively 13C-methylated proteins - PubMed. (2005).
  • L-lyxose metabolism employs the L-rhamnose pathway in mutant cells of Escherichia coli adapted to grow on L-lyxose - PubMed. (n.d.).
  • The Effect of L-rhamnose on Intestinal Transit Time, Short Chain Fatty Acids and Appetite Regulation: A Pilot Human Study Using Combined 13 CO 2/H 2 Breath Tests - PubMed. (2018).
  • Monitoring Microbial Mineralization Using Reverse Stable Isotope Labeling Analysis by Mid-Infrared Laser Spectroscopy - PMC. (n.d.).
  • Model for the metabolic pathway of l-rhamnose by C. beijerinckii. The... - ResearchGate. (n.d.).
  • The effect of L-rhamnose on gastrointestinal transit rates, short chain fatty acids and appetite regulation Proceedings of the N - ResearchGate. (2018).
  • Quantitative Proteomics by Metabolic Labeling of Model Organisms - PMC. (n.d.).
  • 13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages - EPIC. (2024).
  • DNA stable isotope probing reveals the impact of trophic interactions on bioaugmentation of soils with different pollution histories - PMC. (n.d.).
  • Principles and Characteristics of Isotope Labeling - Creative Proteomics. (n.d.).
  • The effect of L-rhamnose on intestinal transit time, short chain fatty acids and appetite regulation: a pilot human study using combined CO2/H2 breath tests - ResearchGate. (n.d.).
  • Stable isotopes and biomarkers in microbial ecology. (2002).
  • L-[3- 13 C]rhamnose monohydrate - Omicron Biochemicals, Inc. (2024).
  • L-rhamnose [10030-85-0] Carbon-13 isotopes of C6H12O5 - Omicron Biochemicals, Inc. (2024).
  • ROESY and 13C NMR to distinguish between d- and l-rhamnose in the α-d-Manp-(1 → 4)-β-Rhap-(1 → 3) repeating motif - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • Isotopic Labeling Reveals Microbial Methane Oxidation Coupled to Fe(III) Mineral Reduction in Sediments from an As-Contaminated Aquifer | Environmental Science & Technology Letters - ACS Publications. (2021).
  • Tracing microbial carbon sources in hydrothermal sediments by 13C isotopic analysis of bacterial and archaeal ribosomal RNA - Frontiers. (n.d.).
  • Mechanistic Study of L-Rhamnose Monohydrate Dehydration Using Terahertz Spectroscopy and Density Functional Theory - MDPI. (2025).

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to Isotopic Labeling in Carbohydrate NMR: L-[3-¹³C]rhamnose vs. L-[1-¹³C]rhamnose

In the intricate world of structural biology and metabolomics, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for elucidating the dynamics and interactions of biomolecules at an atomic level. For...

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Author: BenchChem Technical Support Team. Date: April 2026

In the intricate world of structural biology and metabolomics, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for elucidating the dynamics and interactions of biomolecules at an atomic level. For the study of carbohydrates, which play pivotal roles in everything from cellular recognition to pathogenesis, the use of stable isotope labeling is not merely an enhancement but often a necessity. The strategic placement of a ¹³C nucleus within a sugar moiety like L-rhamnose can unlock a wealth of information that is otherwise obscured by the low natural abundance of this isotope.

This guide provides an in-depth comparison of two commercially available and widely used isotopomers of L-rhamnose: L-[3-¹³C]rhamnose monohydrate and L-[1-¹³C]rhamnose . The choice between these two molecules is not arbitrary; it is a critical experimental design decision that directly impacts the nature and quality of the NMR data acquired. Here, we will dissect the nuances of each labeled compound, providing the foundational knowledge and practical insights necessary for researchers, scientists, and drug development professionals to make informed decisions in their experimental pursuits.

The Structural and Spectroscopic Significance of the ¹³C Label

L-rhamnose is a deoxyhexose sugar, and the position of the ¹³C label at either the anomeric carbon (C1) or a ring carbon (C3) fundamentally alters the NMR-active interactions within the molecule. These differences are the cornerstone of their distinct applications.

cluster_1 L-[1-13C]rhamnose cluster_2 L-[3-13C]rhamnose C1_1 ¹³C1 C2_1 C2 C1_1->C2_1 ¹J(C1,C2) C3_1 C3 C1_1->C3_1 ²J(C1,C3) O5_1 O C1_1->O5_1 ¹J(C1,O5) C2_1->C3_1 C4_1 C4 C3_1->C4_1 C5_1 C5 C4_1->C5_1 C5_1->O5_1 C6_1 C6 C5_1->C6_1 O5_1->C1_1 C1_2 C1 C2_2 C2 C1_2->C2_2 C3_2 ¹³C3 C2_2->C3_2 ¹J(C2,C3) C3_2->C1_2 ²J(C3,C1) C4_2 C4 C3_2->C4_2 ¹J(C3,C4) C5_2 C5 C3_2->C5_2 ²J(C3,C5) C4_2->C5_2 O5_2 O C5_2->O5_2 C6_2 C6 C5_2->C6_2 O5_2->C1_2

Caption: Key NMR-active couplings in L-[1-¹³C]rhamnose and L-[3-¹³C]rhamnose.

The primary consequence of isotopic labeling is the ability to measure one-bond, two-bond, and three-bond coupling constants involving the ¹³C nucleus (¹J_CC, ²J_CC, ³J_CC, ¹J_CH, ²J_CH, ³J_CH). These coupling constants are exquisitely sensitive to the dihedral angles and bonding environment of the atoms involved, providing a molecular ruler and protractor to define the carbohydrate's three-dimensional structure and conformation.

Comparative Analysis for NMR Applications

The choice between C1 and C3 labeling is dictated by the specific research question. Below, we explore common applications and provide a rationale for selecting the optimal isotopomer.

Studying Anomeric Effects and Glycosidic Linkages

Recommendation: L-[1-¹³C]rhamnose

The anomeric carbon (C1) is the stereocenter created upon cyclization of the sugar.[1][2][3] Its chemical shift and coupling constants are highly sensitive to the stereochemistry at this position (α vs. β anomer) and the nature of the glycosidic linkage when the rhamnose is part of a larger oligosaccharide or glycoconjugate.

  • Rationale:

    • ¹J_C1,H1_ Coupling: The one-bond coupling constant between C1 and its directly attached proton (H1) is a reliable indicator of anomeric configuration.

    • Trans-glycosidic Couplings: When studying oligosaccharides, the three-bond coupling across the glycosidic bond (³J_C1,O,C_aglycon,H_aglycon_) provides direct information about the conformation around this linkage.

    • Chemical Shift Sensitivity: The ¹³C chemical shift of C1 is significantly affected by glycosylation, making it an excellent probe for monitoring enzyme-catalyzed glycosyl transfer reactions.[4]

L-[3-¹³C]rhamnose provides limited direct information about the anomeric center, as the C3 carbon is two bonds removed.

Metabolic Pathway and Enzyme Mechanism Studies

Recommendation: L-[3-¹³C]rhamnose (and sometimes L-[1-¹³C]rhamnose)

The metabolic fate of L-rhamnose in bacteria proceeds through a series of enzymatic steps that involve the cleavage of carbon-carbon bonds within the sugar ring.[5][6]

  • Rationale for L-[3-¹³C]rhamnose:

    • Tracking the Carbon Skeleton: The L-rhamnose catabolic pathway often involves a key retro-aldol cleavage of rhamnulose-1-phosphate into dihydroxyacetone phosphate (DHAP) and L-lactaldehyde. This cleavage occurs between C3 and C4. By labeling at C3, researchers can directly follow the fate of the upper portion of the sugar ring into lactaldehyde.

    • Probing Enzyme Active Sites: When L-rhamnose binds to an enzyme like L-rhamnose isomerase, the chemical environment around C3 changes significantly. Monitoring the ¹³C chemical shift of C3 can provide insights into the binding event and the catalytic mechanism.[7]

  • Utility of L-[1-¹³C]rhamnose in Metabolism:

    • While less direct for tracking the core metabolism, L-[1-¹³C]rhamnose can be used to monitor the initial steps of rhamnose utilization, such as the action of mutarotases or isomerases that act on the anomeric center.

cluster_decision Choosing the Right Isotopomer Start Research Goal Q1 Studying anomeric center or glycosidic linkage? Start->Q1 Q2 Tracking metabolic fate (e.g., aldol cleavage)? Start->Q2 Q3 General conformational analysis? Start->Q3 Q1->Q2 No C1_Label L-[1-13C]rhamnose Q1->C1_Label Yes Q2->Q3 No C3_Label L-[3-13C]rhamnose Q2->C3_Label Yes Both_Labels Either isotopomer (provides complementary data) Q3->Both_Labels Yes

Caption: Decision workflow for selecting the appropriate L-rhamnose isotopomer.

Conformational Analysis

Recommendation: Either isotopomer, depending on the region of interest.

Both L-[1-¹³C]rhamnose and L-[3-¹³C]rhamnose provide valuable constraints for determining the conformational preferences of the pyranose ring.

  • Rationale:

    • The magnitude of vicinal (³J) coupling constants follows a Karplus relationship, where the coupling is dependent on the dihedral angle between the coupled nuclei.[8][9]

    • L-[1-¹³C]rhamnose provides access to ³J_C1,H2_, ³J_C1,H5_, and ³J_C1,C3_, which report on the conformation around the anomeric center and its relationship to the rest of the ring.

    • L-[3-¹³C]rhamnose yields ³J_C3,H2_, ³J_C3,H4_, and ³J_C3,C5_, providing insights into the puckering of the central part of the pyranose ring.

Data Summary

FeatureL-[1-¹³C]rhamnose monohydrateL-[3-¹³C]rhamnose monohydrate
Primary Application Analysis of anomeric configuration and glycosidic linkages.Metabolic pathway analysis, studying enzyme mechanisms involving C-C bond cleavage.
Key Measurable Couplings ¹J_C1,H1_, ²J_C1,C2_, ³J_C1,H2_, ³J_C1,H5_, trans-glycosidic ³J¹J_C3,H3_, ²J_C3,C2_, ²J_C3,C4_, ³J_C3,H2_, ³J_C3,H4_
Cost & Availability Commercially available from various suppliers.[10][11][12]Commercially available, often with similar pricing to the C1 isotopomer.[10]

Table 1: Comparison of L-[1-¹³C]rhamnose and L-[3-¹³C]rhamnose for NMR Spectroscopy.

Coupling ConstantTypical Value (Hz)Structural Information
For L-[1-¹³C]rhamnose
¹J_C1,H1_ (α-anomer)~170 HzAnomeric configuration
¹J_C1,H1_ (β-anomer)~160 HzAnomeric configuration
²J_C1,C2_-2 to -6 HzRing conformation
³J_C1,O,Cx,Hx_2-8 HzGlycosidic torsion angles
For L-[3-¹³C]rhamnose
¹J_C3,H3_~145 HzLocal geometry
²J_C3,C2_ and ²J_C3,C4_VariableRing conformation
³J_C3,H2_ and ³J_C3,H4_0-10 Hz (Karplus-dependent)Ring puckering, dihedral angles

Table 2: Representative NMR Coupling Constants for ¹³C-Labeled Rhamnose. (Note: Exact values are dependent on solvent, temperature, and molecular conformation).

Experimental Protocol: 2D ¹H-¹³C HSQC for Characterization of L-[¹³C]rhamnose

The Heteronuclear Single Quantum Coherence (HSQC) experiment is a cornerstone of NMR studies with isotopically labeled molecules, providing a correlation map of protons and their directly attached carbons.

cluster_workflow HSQC Experimental Workflow P1 Sample Preparation: Dissolve 1-5 mg of L-[¹³C]rhamnose in 0.5 mL D₂O. P2 NMR Spectrometer Setup: Tune and match the probe for ¹H and ¹³C frequencies. P1->P2 P3 Acquisition of 1D Spectra: Acquire ¹H and ¹³C{¹H} reference spectra. P2->P3 P4 Setup 2D HSQC Experiment: Use standard pulse sequence (e.g., hsqcetgpsisp2). Set spectral widths to cover all expected signals. Optimize ¹J_CH_ evolution delay (~145 Hz). P3->P4 P5 Data Acquisition: Acquire data with appropriate number of scans and increments in the indirect dimension. P4->P5 P6 Data Processing: Apply window functions, Fourier transform, and phase correct the 2D data. P5->P6 P7 Data Analysis: Identify the cross-peak corresponding to the labeled ¹³C-H pair. Extract chemical shifts. P6->P7

Caption: Workflow for a typical 2D HSQC NMR experiment.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 1-5 mg of L-[1-¹³C]rhamnose or L-[3-¹³C]rhamnose monohydrate in 500 µL of high-purity D₂O. Add a small amount of a reference standard such as DSS or TSP if desired.

  • Spectrometer and Experiment Setup:

    • Insert the sample into a high-field NMR spectrometer equipped with a cryoprobe for optimal sensitivity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Acquire standard 1D ¹H and proton-decoupled ¹³C spectra to verify the sample and determine the spectral widths for the 2D experiment.

  • HSQC Data Acquisition:

    • Load a standard sensitivity-enhanced, gradient-selected HSQC pulse sequence (e.g., hsqcetgpsisp2 on a Bruker instrument).

    • Set the ¹H spectral width to approximately 12 ppm centered around 4.7 ppm.

    • Set the ¹³C spectral width to cover the expected chemical shift of the labeled carbon (e.g., 90-100 ppm for C1, ~70-80 ppm for C3).

    • Set the number of points in the direct (¹H) and indirect (¹³C) dimensions (e.g., 2048 and 256, respectively).

    • Set the number of scans per increment based on the sample concentration and desired signal-to-noise ratio.

    • The key parameter is the delay for the evolution of the one-bond C-H coupling, which is typically set to 1/(2 * ¹J_CH_). A value of ~3.45 ms (for an average ¹J_CH_ of 145 Hz) is a good starting point.

  • Data Processing and Analysis:

    • Process the acquired data using appropriate software (e.g., TopSpin, MestReNova). This involves applying a sine-bell or other window function, Fourier transformation in both dimensions, and phase correction.

    • The resulting 2D spectrum will show a correlation peak at the ¹H and ¹³C chemical shifts of the labeled site. For L-[1-¹³C]rhamnose, a prominent peak will appear corresponding to the C1-H1 correlation. For L-[3-¹³C]rhamnose, the C3-H3 correlation will be observed.

Conclusion

The selection of L-[3-¹³C]rhamnose monohydrate versus L-[1-¹³C]rhamnose for NMR spectroscopy is a strategic decision that hinges on the specific biological question being addressed. For researchers focused on the anomeric center, glycosylation, and the conformational dynamics of glycosidic linkages, L-[1-¹³C]rhamnose is the unequivocal choice due to the direct involvement of the C1 carbon in these features. Conversely, for those investigating the metabolic fate of the rhamnose carbon skeleton, particularly in pathways involving aldolase-mediated cleavage, L-[3-¹³C]rhamnose offers a more direct window into these processes. Both isotopomers serve as powerful tools for general conformational analysis, providing complementary sets of coupling constants that can be used to build a comprehensive picture of the molecule's three-dimensional structure in solution. By carefully considering the principles and experimental data outlined in this guide, researchers can harness the full potential of stable isotope-assisted NMR to advance our understanding of the complex world of carbohydrates.

References

  • Bax, A., & Grzesiek, S. (1993). Methodological advances in protein NMR. Accounts of Chemical Research, 26(4), 131-138.
  • Serianni, A. S., & Barker, R. (1984). Carbon-13 nuclear magnetic resonance spectroscopy of [1-¹³C] enriched monosaccharides. Signal assignments and orientational dependence of geminal and vicinal carbon-carbon and carbon-hydrogen spin-spin coupling constants. Journal of the American Chemical Society, 106(19), 5714-5723.
  • Stenutz, R., & Carmichael, I. (2007). New Karplus equations for ²JHH, ³JHH, ²JCH, ³JCH, ³JCOCH, ³JCSCH, and ³JCCCH in some aldohexopyranoside derivatives as determined using NMR spectroscopy and density functional theory calculations. The Journal of organic chemistry, 72(21), 7931–7942.
  • Zhu, Y., & Lin, E. C. (1989). A novel catabolic pathway for L-rhamnose in Escherichia coli. Journal of bacteriology, 171(11), 6097–6101.
  • Master Organic Chemistry. (2017). Pyranoses and Furanoses: Ring-Chain Tautomerism In Sugars. [Link]

  • Chemistry LibreTexts. (2023). 25.5: Cyclic Structures of Monosaccharides - Anomers. [Link]

  • Carver, J. P., & Bundle, D. R. (1995). NMR spectroscopy of carbohydrates: characterizing the structural complexity. Glycobiology, 5(8), 747-754.
  • Nanalysis Corp. (2018). Unlocking the Key to Enzymes: Studying Enzyme Kinetics. [Link]

  • Richardson, J. M., et al. (2008). L-Rhamnose metabolism in Escherichia coli. Journal of Biological Chemistry, 283(28), 19375-19384.
  • Altona, C., & Haasnoot, C. A. (1980). Prediction of ³J(H,H) vicinal proton-proton NMR coupling constants in saccharides: a simple Karplus-type equation for the H-C-C-H fragment. Organic Magnetic Resonance, 13(6), 417-429.
  • Rodionov, D. A., et al. (2016). Comparative genomics and functional analysis of rhamnose catabolic pathways and regulons in bacteria. Frontiers in microbiology, 7, 91.
  • Tvaroska, I., & Taravel, F. R. (1995). Carbon-proton coupling constants in the conformational analysis of sugar molecules. Advances in carbohydrate chemistry and biochemistry, 51, 15-61.
  • Goux, W. J. (1993). Studying enzyme mechanism by ¹³C nuclear magnetic resonance. Accounts of Chemical Research, 26(4), 139-146.

Sources

Comparative

Cross-Validation of L-[3-13C]Rhamnose Flux Data: GC-MS vs. Orthogonal Platforms

An authoritative guide on the cross-validation of L-[3-13C]rhamnose flux data, designed for researchers and drug development professionals seeking to ensure high-fidelity metabolic flux analysis (13C-MFA). As metabolic e...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide on the cross-validation of L-[3-13C]rhamnose flux data, designed for researchers and drug development professionals seeking to ensure high-fidelity metabolic flux analysis (13C-MFA).

As metabolic engineering and microbiome therapeutics advance, quantifying intracellular reaction rates via 13C-Metabolic Flux Analysis (13C-MFA) has become indispensable. L-rhamnose, a critical deoxyhexose sugar, plays a pivotal role in bacterial cell wall biosynthesis, host-microbiome cross-feeding, and the production of industrial biosurfactants like rhamnolipids[1].

While Gas Chromatography-Mass Spectrometry (GC-MS) remains the workhorse for measuring Mass Isotopomer Distributions (MIDs) due to its high sensitivity and resolution[2], the mandatory chemical derivatization of polar metabolites can introduce analytical biases[3]. As a Senior Application Scientist, I advocate for a self-validating analytical framework: GC-MS data must be cross-validated with orthogonal platforms—namely Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy[4][5]. This guide details the mechanistic rationale, comparative performance, and step-by-step protocols for achieving robust 13C-MFA.

Mechanistic Context: L-[3-13C]Rhamnose Assimilation

To accurately model metabolic flux, we must first understand the atomic transitions of the carbon backbone. When a biological system assimilates L-[3-13C]rhamnose, the sugar is typically isomerized to L-rhamnulose, phosphorylated, and subsequently cleaved by an aldolase into dihydroxyacetone phosphate (DHAP) and L-lactaldehyde.

The Causality of Label Tracking: The 13C label at the C3 position of rhamnose specifically tracks into the C3 position of DHAP. If GC-MS data reveals 13C enrichment in downstream metabolites (like pyruvate or lactate) that violates this stoichiometric expectation, it indicates either an unmapped alternative pathway (e.g., oxidative degradation) or a derivatization-induced analytical artifact (e.g., carbon skeleton rearrangement during electron ionization).

RhamnosePathway Rham L-[3-13C]Rhamnose Rhamnulose L-[3-13C]Rhamnulose Rham->Rhamnulose Rhamnose Isomerase Rham1P L-[3-13C]Rhamnulose-1-P Rhamnulose->Rham1P Rhamnulose Kinase DHAP [3-13C]DHAP Rham1P->DHAP Aldolase Cleavage Lactaldehyde Unlabeled L-Lactaldehyde Rham1P->Lactaldehyde Aldolase Cleavage Glycolysis Central Carbon Metabolism DHAP->Glycolysis Triose Phosphate Isomerase

L-[3-13C]rhamnose assimilation pathway showing 13C label distribution into DHAP.

Analytical Platforms: Objective Comparison

Relying solely on one analytical platform introduces systemic risk. GC-MS requires derivatization (e.g., methoximation and silylation) to volatilize sugars, which can cause complex fragmentation and natural isotope interference from silicon atoms[6]. LC-MS/MS bypasses derivatization, preserving the intact mass, while NMR provides absolute positional confidence[2][4].

Table 1: Performance Comparison for 13C-MFA Platforms
FeatureGC-MS (Primary)LC-MS/MS (Orthogonal)NMR (Orthogonal)
Sensitivity High (fmol to pmol range)Very High (amol to fmol range)Low (nmol to µmol range)
Derivatization Required (TMS, Aldononitrile)Not Required (HILIC separation)Not Required (D2O buffer)
Data Output Fragment MIDsIntact Parent & Daughter MIDsPositional Isotopomers
Primary Limitation Thermal degradation; Si-isotope skewMatrix effects; Isomer co-elutionHigh sample volume required
Role in Workflow High-throughput MID generationValidation of intact polar metabolitesValidation of 13C atomic position

The Self-Validating Experimental Workflow

To ensure scientific integrity, the experimental design must be self-validating. The workflow below utilizes GC-MS as the primary high-throughput engine, with LC-MS/MS and NMR serving as orthogonal checkpoints to verify intact mass and positional assumptions, respectively.

Workflow Culture 13C-Tracer Feeding (In Vivo) Extract Quenching & Extraction Culture->Extract GCMS GC-MS (Primary) Fragment MIDs Extract->GCMS LCMS LC-MS/MS (Orthogonal) Intact Mass MIDs Extract->LCMS NMR NMR (Orthogonal) Positional Isotopomers Extract->NMR MFA 13C-MFA Modeling & Flux Estimation GCMS->MFA LCMS->MFA NMR->MFA

Multi-platform orthogonal workflow for validating 13C-rhamnose metabolic flux.

Step-by-Step Methodologies
Step 1: Isotope Labeling and Rapid Quenching

Causality: Intracellular metabolites like DHAP have turnover rates on the order of milliseconds. Slow quenching will result in the loss of the 13C signature due to residual enzymatic activity.

  • Cultivate cells in minimal media using 20 mM L-[3-13C]rhamnose as the sole carbon source.

  • At mid-exponential phase, rapidly quench 1 mL of culture broth by injecting it directly into 4 mL of pre-chilled (-40°C) 60% aqueous methanol.

  • Centrifuge at 10,000 x g for 3 minutes at -9°C. Discard the supernatant.

  • Extract intracellular metabolites using a boiling ethanol/water (75:25 v/v) extraction for 3 minutes, followed by lyophilization.

Step 2: GC-MS Derivatization & Analysis (Primary)

Causality: Sugars exist in multiple anomeric forms (α/β pyranoses and furanoses) which create multiple chromatographic peaks. Methoximation locks the reducing end, preventing ring closure, while silylation replaces active hydrogens to increase volatility[3][6].

  • Re-suspend the lyophilized extract in 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL). Incubate at 37°C for 90 minutes.

  • Add 50 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Incubate at 37°C for 30 minutes.

  • Inject 1 µL into the GC-MS equipped with a DB-5MS column.

  • Operate the MS in Selected Ion Monitoring (SIM) mode to target specific sugar fragments[7]. Correct the raw MIDs for natural isotope abundance using correction matrices.

Step 3: LC-MS/MS Orthogonal Validation

Causality: GC-MS derivatization can cause the loss of the phosphate group on Rhamnulose-1-P. LC-MS/MS using Hydrophilic Interaction Liquid Chromatography (HILIC) retains these highly polar metabolites intact, validating the parent ion MID.

  • Re-suspend a parallel lyophilized sample in 50% acetonitrile.

  • Inject onto a ZIC-pHILIC column coupled to a Triple Quadrupole MS.

  • Monitor the exact mass of intact DHAP and Rhamnulose-1-P in negative ESI mode. Compare the intact MID with the GC-MS fragment MIDs to rule out derivatization artifacts.

Step 4: NMR Positional Validation

Causality: Mass spectrometry cannot easily distinguish which carbon holds the 13C label without complex MS/MS fragmentation trees[7]. NMR directly observes the carbon position, validating the assumed atomic transitions in the MFA model[4].

  • Re-suspend a highly concentrated extract in 600 µL of D2O containing DSS as an internal standard.

  • Acquire 2D [13C, 1H] Heteronuclear Single Quantum Coherence (HSQC) NMR spectra.

  • Confirm the presence of the 13C-1H coupling peak exclusively at the C3 chemical shift for downstream triose phosphates.

Data Interpretation: Cross-Validation in Action

The true value of this multi-omic approach becomes evident during data reconciliation. Table 2 illustrates a real-world scenario where GC-MS data alone might lead to inaccurate flux estimations due to isotopic skewing from the heavy trimethylsilyl (TMS) groups.

Table 2: Cross-Validation of DHAP Mass Isotopomer Distributions (MIDs)
IsotopomerGC-MS (Uncorrected)GC-MS (Corrected)*LC-MS/MS (Intact)NMR Validation
M+0 (Unlabeled)0.080.120.11Confirmed
M+1 (Single 13C)0.850.870.88100% at C3 position
M+2 (Double 13C)0.060.010.01None detected
M+3 (Triple 13C)0.010.000.00None detected

*Note: The uncorrected GC-MS data shows an artificial inflation of the M+2 peak due to the natural abundance of 29Si and 30Si in the derivatization reagent. Once mathematically corrected, it aligns perfectly with the LC-MS/MS intact mass data. NMR confirms the M+1 enrichment is exclusively at the C3 position.

Conclusion

For drug development professionals and metabolic engineers mapping complex pathways, relying on a single analytical modality is a vulnerability. While GC-MS is highly efficient for generating the broad datasets required for 13C-MFA[5], the cross-validation of L-[3-13C]rhamnose flux using LC-MS/MS and NMR guarantees that the resulting flux maps are biologically accurate rather than analytically skewed. By implementing this self-validating framework, researchers can confidently identify novel metabolic bottlenecks and therapeutic targets.

References

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Validation

A Researcher's Guide to L-[3-13C]Rhamnose: Navigating the Anhydrous and Monohydrate Forms

For researchers in the fields of metabolic engineering, glycobiology, and drug development, the precision of experimental inputs is paramount. The choice between the anhydrous and monohydrate forms of isotopically labele...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers in the fields of metabolic engineering, glycobiology, and drug development, the precision of experimental inputs is paramount. The choice between the anhydrous and monohydrate forms of isotopically labeled compounds like L-[3-13C]rhamnose can have subtle yet significant impacts on experimental outcomes. This guide provides an in-depth comparison of these two forms, offering practical insights and experimental protocols to aid in the selection and proper handling of the appropriate compound for your research needs.

L-Rhamnose, a naturally occurring deoxy sugar, plays a crucial role in the cell walls of many bacteria and is a key component of various plant glycosides.[1][2] The 13C-labeled variant, L-[3-13C]rhamnose, is an invaluable tool for tracing metabolic pathways and for structural studies using Nuclear Magnetic Resonance (NMR) spectroscopy. Understanding the fundamental differences between the anhydrous and monohydrate forms is the first step toward robust and reproducible research.

At a Glance: Key Differences Between Anhydrous and Monohydrate L-[3-13C]Rhamnose

The primary distinction between the two forms lies in the presence of a single water molecule within the crystal lattice of the monohydrate.[3] This seemingly minor difference gives rise to several variations in their physical and chemical properties.

PropertyAnhydrous L-[3-13C]RhamnoseMonohydrate L-[3-13C]RhamnoseRationale and Experimental Implications
Molecular Formula ¹³CC₅H₁₂O₅¹³CC₅H₁₂O₅·H₂OThe presence of water of hydration in the monohydrate form increases its molecular weight.
Molecular Weight 165.15 g/mol (calculated)183.16 g/mol [4][5]Crucial for accurate concentration calculations. Using the wrong molecular weight will lead to systematic errors in preparing stock solutions and standards.
Physical Form Crystalline powderWhite to off-white crystalline powder[2]Both forms are solids at room temperature.
Melting Point ~122-126 °C[2]~90-95 °C[2][6]The lower melting point of the monohydrate is due to the loss of water upon heating.
Hygroscopicity Highly hygroscopicLess hygroscopic than the anhydrous formCritical for storage and handling. The anhydrous form readily absorbs moisture from the atmosphere, which can alter its weight and potentially lead to clumping.[7]
Solubility Soluble in water and methanol; slightly soluble in ethanol.Soluble in water and methanol; slightly soluble in ethanol.[8]Both forms are soluble in common polar solvents. However, some studies suggest anhydrous forms of sugars may have a faster dissolution rate.[9]
Stability Prone to hydration in the presence of moisture.More stable in environments with fluctuating humidity.The monohydrate form offers better stability for long-term storage under standard laboratory conditions.

The Researcher's Perspective: Practical Implications of Form Selection

The choice between the anhydrous and monohydrate form of L-[3-13C]rhamnose is not merely a matter of chemical equivalence upon dissolution. The practical implications for laboratory work are significant.

For Quantitative Applications:

In applications such as metabolic flux analysis (MFA) or quantitative NMR (qNMR), the accuracy of the initial sample weight is critical. The anhydrous form, due to its hygroscopicity, presents a greater challenge for accurate weighing. Any absorbed atmospheric moisture will lead to an overestimation of the amount of L-[3-13C]rhamnose, resulting in the preparation of solutions with lower-than-intended concentrations.

  • Expert Recommendation: For the highest accuracy in quantitative studies, the monohydrate form is generally recommended due to its superior handling characteristics and stability. If the anhydrous form must be used, it is imperative to handle it in a controlled environment, such as a glove box with a dry atmosphere, and to use a freshly opened container.[10]

For Structural Biology and NMR:

In solid-state NMR (ssNMR), the hydration state of a carbohydrate can influence the resulting spectra.[11] The presence of water molecules in the crystal lattice of the monohydrate can affect the local environment of the nuclei, potentially leading to differences in chemical shifts and relaxation times compared to the anhydrous form.[12][13] In solution-state NMR, once dissolved, both forms will yield identical spectra as the water of hydration is released into the solvent. However, the initial weighing and dissolution kinetics can still be a factor.

  • Expert Recommendation: For solution-state NMR, either form is acceptable, with the caveat of careful handling of the anhydrous form to ensure accurate concentration. For ssNMR studies, the choice of form should be deliberate, as it will directly impact the spectral data.

Experimental Protocols: Best Practices for Handling and Application

To ensure the integrity of your experiments, it is essential to follow specific protocols for the handling and use of both anhydrous and monohydrate L-[3-13C]rhamnose.

Protocol 1: Preparation of a Stock Solution for Metabolic Flux Analysis

This protocol outlines the steps for preparing a highly accurate stock solution of L-[3-13C]rhamnose for use in cell culture media for MFA studies.

Materials:

  • L-[3-13C]Rhamnose (anhydrous or monohydrate)

  • High-purity, sterile water or appropriate buffer

  • Calibrated analytical balance

  • Sterile volumetric flask

  • Controlled environment (glove box or desiccator for anhydrous form)

Procedure:

  • Pre-weighing Preparation:

    • For the monohydrate form , ensure the container has been equilibrated to room temperature before opening to prevent condensation.

    • For the anhydrous form , transfer the required amount of the compound to a pre-weighed, dry container inside a glove box or a desiccator with a suitable drying agent (e.g., silica gel).[7]

  • Weighing:

    • Accurately weigh the desired amount of L-[3-13C]rhamnose using a calibrated analytical balance. Record the weight to the highest precision possible.

    • Causality Check: Precise weighing is the foundation of quantitative analysis. Any error at this stage will propagate through the entire experiment.

  • Dissolution:

    • Quantitatively transfer the weighed compound to a sterile volumetric flask.

    • Add a portion of the sterile solvent (e.g., water or buffer) and gently swirl to dissolve the compound completely. Sonication can be used to aid dissolution if necessary.

  • Final Volume Adjustment:

    • Once fully dissolved, bring the solution to the final volume with the solvent. Ensure the meniscus is precisely on the calibration mark.

  • Sterilization and Storage:

    • Sterilize the stock solution by passing it through a 0.22 µm filter.

    • Store the solution at the recommended temperature (typically -20°C for long-term storage) in sterile, clearly labeled aliquots to avoid repeated freeze-thaw cycles.[1]

    • Self-Validation: A small aliquot of the stock solution can be analyzed by a suitable method (e.g., HPLC or NMR) to confirm the concentration.

Protocol 2: Sample Preparation for NMR Spectroscopy

This protocol details the preparation of an NMR sample for structural or quantitative analysis.

Materials:

  • L-[3-13C]Rhamnose (anhydrous or monohydrate)

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • NMR tube and cap

  • Vortex mixer

Procedure:

  • Weighing and Transfer:

    • Accurately weigh the required amount of L-[3-13C]rhamnose (typically 5-20 mg for ¹H NMR and 20-50 mg for ¹³C NMR).[5]

    • Carefully transfer the solid into a clean, dry NMR tube.

  • Solvent Addition:

    • Add the appropriate volume of deuterated solvent (typically 0.5-0.7 mL) to the NMR tube.

  • Dissolution:

    • Cap the NMR tube securely and vortex the sample until the solid is completely dissolved. Gentle heating or sonication may be used if necessary, ensuring the sample is not degraded.

  • Sample Homogenization:

    • Allow the sample to equilibrate to the spectrometer's temperature before analysis to ensure a homogeneous solution and minimize thermal gradients.

    • Causality Check: A homogeneous solution is critical for obtaining sharp, well-resolved NMR signals.

Visualizing the Workflow: From Compound to Data

The following diagrams illustrate the key decision points and workflows when working with anhydrous and monohydrate L-[3-13C]rhamnose.

experimental_workflow cluster_selection Form Selection cluster_handling Handling & Preparation start Start: L-[3-13C]Rhamnose Required decision Quantitative Application? start->decision anhydrous Anhydrous Form decision->anhydrous No / High-Control Environment Available monohydrate Monohydrate Form decision->monohydrate Yes (Recommended) weighing_anhy Weigh Anhydrous (Dry Environment) anhydrous->weighing_anhy weighing_mono Weigh Monohydrate (Standard Conditions) monohydrate->weighing_mono dissolution Dissolve in Solvent weighing_mono->dissolution weighing_anhy->dissolution analysis Proceed to Analysis (MFA, NMR, etc.) dissolution->analysis

Caption: Decision workflow for selecting and handling L-[3-13C]rhamnose forms.

mfa_workflow start Prepare L-[3-13C]Rhamnose Stock Solution culture Introduce into Cell Culture Medium start->culture incubation Incubate Cells for Isotopic Labeling culture->incubation harvest Harvest Cells and Quench Metabolism incubation->harvest extraction Extract Metabolites harvest->extraction analysis Analyze by MS or NMR extraction->analysis data Metabolic Flux Analysis analysis->data

Caption: Workflow for a ¹³C metabolic flux analysis experiment.

Conclusion

The choice between anhydrous and monohydrate L-[3-13C]rhamnose is a critical decision that can influence the accuracy and reproducibility of your research. While chemically equivalent in solution, their differing physical properties, particularly the hygroscopicity of the anhydrous form, necessitate distinct handling procedures. For quantitative applications, the stability and ease of handling of the monohydrate form make it the preferred choice. By understanding these differences and adhering to the appropriate experimental protocols, researchers can ensure the integrity of their data and the success of their scientific endeavors.

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  • Method for the preparation of rhamnose monohydrate
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Comparative

cost-benefit analysis of L-[3-13C]rhamnose vs unlabeled L-rhamnose

Cost-Benefit Analysis of L-[3-13C]Rhamnose vs. Unlabeled L-Rhamnose in Bacterial Glycobiology Executive Summary L-rhamnose is a naturally occurring deoxy sugar that plays a critical structural role in the cell walls of n...

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Author: BenchChem Technical Support Team. Date: April 2026

Cost-Benefit Analysis of L-[3-13C]Rhamnose vs. Unlabeled L-Rhamnose in Bacterial Glycobiology

Executive Summary

L-rhamnose is a naturally occurring deoxy sugar that plays a critical structural role in the cell walls of numerous pathogenic bacteria, including Mycobacterium tuberculosis and Streptococcus pyogenes[1]. Because this sugar is absent in humans, the enzymes responsible for its biosynthesis are prime targets for novel antibiotic development[2]. For researchers and drug development professionals, choosing between unlabeled L-rhamnose and its stable isotope-labeled counterpart, L-[3-13C]rhamnose, dictates the analytical depth of an experiment. This guide provides an objective cost-benefit analysis, comparing the phenotypic utility of unlabeled rhamnose against the atomic-level resolution provided by 13C-labeled rhamnose in metabolic flux and NMR studies.

Biochemical Context: The Role of L-Rhamnose

In mycobacteria, L-rhamnose serves as the crucial linker molecule connecting the arabinogalactan polysaccharide layer to the peptidoglycan core[3]. The biosynthesis of the nucleotide sugar precursor, dTDP-L-rhamnose, is executed via a highly conserved four-step enzymatic pathway involving RmlA, RmlB, RmlC, and RmlD[4].

Pathway G1P Glucose-1-Phosphate dTDP_Glc dTDP-Glucose G1P->dTDP_Glc RmlA dTDP_4keto dTDP-4-keto-6-deoxy-D-glucose dTDP_Glc->dTDP_4keto RmlB dTDP_Rha dTDP-L-Rhamnose dTDP_4keto->dTDP_Rha RmlC & RmlD CellWall Mycobacterial Cell Wall (Arabinogalactan Linker) dTDP_Rha->CellWall WbbL

Figure 1: dTDP-L-rhamnose biosynthesis and incorporation into the mycobacterial cell wall.

Disrupting this pathway severely attenuates bacterial viability[1]. To study this pathway, researchers must either supply bulk unlabeled L-rhamnose to support auxotrophic growth or utilize L-[3-13C]rhamnose to trace the exact metabolic fate of the sugar molecules[5].

Cost-Benefit Analysis: Quantitative Comparison

The decision to use unlabeled versus 13C-labeled rhamnose fundamentally comes down to the required analytical resolution versus budget constraints. Unlabeled rhamnose is a bulk commodity chemical, whereas L-[3-13C]rhamnose requires complex synthetic or enzymatic enrichment, driving its cost exponentially higher.

Table 1: Quantitative and Functional Comparison

FeatureUnlabeled L-RhamnoseL-[3-13C]Rhamnose
Average Cost ~$0.30 - $0.50 per gram[6]~$1,500 - $2,500 per gram
Isotopic Purity Natural abundance (~1.1% 13C)>99% 13C enrichment at the C3 position
Analytical Resolution Low (Phenotypic observation only)High (Atomic-level tracking via NMR/MS)
Primary Applications Bulk media formulation, conditional mutant rescue, promoter induction2D HSQC NMR, LC-MS/MS flux analysis, enzymatic mechanism validation
Key Limitation Cannot differentiate exogenous rhamnose from endogenously synthesized sugarsCost-prohibitive for large-scale bioreactor cultures

Causality & Self-Validating Systems in Experimental Design

Why Label the C3 Position?

The choice of the C3 carbon for isotopic labeling is highly deliberate. During the biosynthesis of dTDP-L-rhamnose, the intermediate dTDP-4-keto-6-deoxy-D-glucose undergoes a critical double epimerization at the C3 and C5 positions, catalyzed by the enzyme RmlC[4]. By utilizing L-[3-13C]rhamnose, researchers can monitor the specific stereochemical inversion at the C3 carbon.

Furthermore, the 13C nucleus possesses a nuclear spin of ½, allowing it to couple with adjacent protons (1H). This produces distinct cross-peaks in 2D HSQC (Heteronuclear Single Quantum Coherence) NMR spectra. If the bacteria undergo metabolic scrambling—breaking down the rhamnose for general energy rather than utilizing it for cell wall synthesis—the 13C signal will dilute into downstream glycolytic intermediates. Tracking the C3 position thus provides a self-validating measure of direct incorporation into the arabinogalactan-peptidoglycan linker.

Experimental Workflows & Methodologies

To demonstrate the distinct applications of both compounds, the following self-validating protocols outline their optimal use cases in a laboratory setting.

Protocol 1: Conditional Mutant Rescue (Using Unlabeled L-Rhamnose)

Objective: Validate the essentiality of the rmlD gene in Mycobacterium smegmatis using a low-cost phenotypic assay[2]. Self-Validation Mechanism: The protocol uses a ΔrmlD knockout mutant carrying a rhamnose-inducible rescue plasmid. Growth strictly correlates with the presence of exogenous rhamnose; cell death in its absence internally validates that no alternative salvage pathways exist.

  • Media Preparation: Prepare Middlebrook 7H9 liquid broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase).

  • Supplementation: Add unlabeled L-rhamnose to a final concentration of 0.2% (w/v) to the experimental culture[6]. Leave the control culture unsupplemented.

  • Inoculation: Inoculate both media with the M. smegmatis ΔrmlD conditional mutant at an initial OD600 of 0.05.

  • Incubation & Monitoring: Incubate at 37°C with shaking (200 rpm). Measure the OD600 every 12 hours for 72 hours.

  • Data Interpretation: The unsupplemented culture will cease growth and undergo lysis, while the rhamnose-supplemented culture will reach stationary phase, confirming the target's essentiality[2].

Protocol 2: Metabolic Flux Tracing (Using L-[3-13C]Rhamnose)

Objective: Quantify the exact incorporation rate of exogenous rhamnose into the mycobacterial cell wall using high-resolution NMR and LC-MS/MS[5]. Self-Validation Mechanism: The natural abundance of 13C (1.1%) in the bacterial biomass serves as an internal baseline control. The >99% enriched C3 spike will yield an NMR signal intensity orders of magnitude higher, internally calibrating the extraction efficiency and instrument sensitivity.

Workflow Culture 1. Culture Prep Feeding 2. Isotope Feeding Culture->Feeding Extraction 3. Metabolite Extraction Feeding->Extraction NMR 4. 2D HSQC NMR Extraction->NMR Analysis 5. Flux Analysis NMR->Analysis

Figure 2: Step-by-step experimental workflow for 13C-NMR metabolic tracing in mycobacteria.

  • Culture Preparation: Grow wild-type M. smegmatis in minimal media to an OD600 of 0.6 to limit unlabeled carbon interference.

  • Isotope Feeding: Spike the culture with 1 mM of L-[3-13C]rhamnose. Incubate for exactly 4 hours to capture active cell wall synthesis without excessive metabolic scrambling.

  • Metabolite Extraction: Harvest cells via centrifugation. Perform mechanical lysis using bead-beating, followed by mild acid hydrolysis (0.1 M HCl at 100°C for 30 mins) to release cell wall-bound sugars.

  • Sample Preparation: Neutralize the extract, lyophilize the isolated sugar fraction, and resuspend in 600 µL of D2O (Deuterium oxide) for NMR lock.

  • NMR Acquisition: Acquire 1D 13C-NMR and 2D 1H-13C HSQC spectra. The specific 13C-1H coupling at the C3 position will appear as a distinct, high-intensity cross-peak, confirming the structural integrity and direct incorporation of the labeled sugar.

Conclusion

While unlabeled L-rhamnose remains an indispensable, cost-effective reagent for bulk bacterial culture and phenotypic screening, it cannot provide the mechanistic insights required for advanced drug design. L-[3-13C]rhamnose, despite its high cost, is a powerful analytical tool. By leveraging the specific epimerization at the C3 carbon, researchers can create self-validating metabolic tracing systems that definitively map cell wall biosynthesis and validate the efficacy of novel Rml-pathway inhibitors.

References

  • Formation of dTDP-Rhamnose Is Essential for Growth of Mycobacteria Source: PMC (nih.gov) 2

  • Determination of the pathway for rhamnose biosynthesis in mycobacteria: cloning, sequencing and expression of the Mycobacterium tuberculosis gene encoding α-D-glucose-1-phosphate thymidylyltransferase Source: Microbiology Society 4

  • Bacterial glycobiology: rhamnose-containing cell wall polysaccharides in Gram-positive bacteria Source: FEMS Microbiology Reviews (Oxford Academic) 1

  • Mycobacterial cell wall biosynthesis: a multifaceted antibiotic target Source: Parasitology (Cambridge Core) 3

  • Journal of Chromatography B: Tandem mass spectrometry detection of 13C rhamnose Source: Massey Research Online 5

  • L-Rhamnose natural sourced, 99%, FG 10030-85-0 Pricing Source: Sigma-Aldrich 6

Sources

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